molecular formula C12H16O4 B1591400 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde CAS No. 946670-72-0

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

Cat. No.: B1591400
CAS No.: 946670-72-0
M. Wt: 224.25 g/mol
InChI Key: QNQKDTJQKHRCEJ-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde (CAS 946670-72-0) is a valuable chemical intermediate in organic and medicinal chemistry research. This aromatic aldehyde features methoxy and methoxypropoxy substituents that influence its electronic properties and reactivity . The aldehyde functional group is a versatile handle for synthesis, allowing for further manipulation through various reactions to construct more complex molecular architectures . Its primary application is as a key building block in the pharmaceutical industry for the development of novel drug molecules . The compound is classified with the signal word "Warning" and has hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to store the material sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only; it is not for direct human or veterinary use .

Properties

IUPAC Name

3-methoxy-4-(3-methoxypropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-14-6-3-7-16-11-5-4-10(9-13)8-12(11)15-2/h4-5,8-9H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQKDTJQKHRCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589798
Record name 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946670-72-0
Record name 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3][4]

Strategic Building Block for Alkoxy-Substituted Pharmacophores[1][2][3][4]

Executive Summary

In the landscape of medicinal chemistry, solubility and metabolic stability are often modulated by the introduction of specific ether linkages. 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde (CAS 946670-72-0 ) represents a critical intermediate in this domain.[1][2][3][4] Structurally derived from vanillin, this molecule serves as a precise scaffold for introducing the 3-methoxypropoxy motif—a pharmacophore famously associated with proton pump inhibitors (PPIs) like Rabeprazole, as well as various kinase inhibitors and liquid crystal mesogens.[1][2][3][4]

This guide provides a rigorous analysis of its nomenclature, synthetic pathways, quality control parameters, and application logic, designed for scientists requiring actionable technical data.

Structural Identity & Nomenclature

Precise nomenclature is the first line of defense against costly experimental errors, particularly given the existence of regioisomers derived from isovanillin.[2][4]

AttributeSpecification
IUPAC Name 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde
CAS Number 946670-72-0
Molecular Formula

Molecular Weight 224.25 g/mol
SMILES COCCCOC1=C(C=C(C=C1)C=O)OC
Key Isomer (Risk) 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (CAS 172900-75-3).[1][2][3][4] Differentiation: This impurity arises if isovanillin is used as the starting material.[1][2][4]
Structural Decomposition

The molecule is built upon a benzaldehyde core.[1][2][4][5]

  • C1 (Aldehyde): The principal functional group, serving as the reactive handle for downstream condensation (e.g., Knoevenagel, reductive amination).[1][2][4]

  • C3 (Methoxy): Inherited from the vanillin scaffold, providing electron-donating character.[1][2][4]

  • C4 (3-Methoxypropoxy): The critical side chain.[1][2][4] This ether linkage increases lipophilicity (

    
    ) while maintaining hydrogen bond acceptance capacity via the terminal oxygen, optimizing ADME properties.[2][4]
    
Synthetic Pathway & Mechanistic Insight

The synthesis of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde is a classic example of Williamson Ether Synthesis , yet industrial scalability requires specific optimization to minimize side reactions (Cannizzaro disproportionation) and maximize yield.[1][2][3][4]

Core Reaction

Reagents: Vanillin (4-hydroxy-3-methoxybenzaldehyde) + 1-Chloro-3-methoxypropane.[1][2][3][4] Catalyst: Potassium Carbonate (


) or Sodium Hydroxide (NaOH).[1][2][4]
Promoter:  Potassium Iodide (KI) or Tetrabutylammonium bromide (TBAB) for Phase Transfer Catalysis (PTC).[1][2][4]

SynthesisPathway Vanillin Vanillin (Starting Material) Intermediate Transition State (Phenoxide Anion) Vanillin->Intermediate Base (K2CO3) Deprotonation Reagent 1-Chloro-3-methoxypropane (Alkylating Agent) Reagent->Intermediate + KI (Finkelstein) Product 3-Methoxy-4-(3-methoxypropoxy) benzaldehyde (Target API Intermediate) Intermediate->Product SN2 Substitution DMF, 80°C Byproduct KCl / NaCl (Salt Waste) Intermediate->Byproduct

Figure 1: Mechanistic flow of the O-alkylation of Vanillin. The use of KI facilitates the in-situ generation of the more reactive iodide species.[1][2][3][4]

Process Criticality (Why this route?)
  • Regioselectivity: Vanillin possesses a phenolic hydroxyl at C4 and an aldehyde at C1.[1][2][4] The phenolic -OH is significantly more acidic (

    
    ) than the aldehyde 
    
    
    
    -protons (not enolizable in this system) or the aromatic ring protons.[1][2][3][4] This guarantees exclusive O-alkylation at C4 without protecting groups.[1][2][3][4]
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, or Acetonitrile) are strictly required to solvate the cation (

    
    ) and leave the phenoxide anion "naked" and reactive for the 
    
    
    
    attack [1].[2][4]
Application in Drug Development

While often overshadowed by the final API, this aldehyde is a High-Value Intermediate (HVI) .[1][2][3][4]

A. The "Rabeprazole-Like" Pharmacophore

The 3-methoxypropoxy tail is a validated motif in medicinal chemistry, most notably in the proton pump inhibitor Rabeprazole .[1][2][3][4]

  • Mechanism:[1][2][6] The ether chain improves solubility in low pH environments (gastric acid) compared to purely alkyl chains (like in Lansoprazole).[2][4]

  • Usage: Drug developers use 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde to introduce this specific tail into new scaffolds via the aldehyde handle.[1][2][3][4]

B. Impurity Profiling (The "Regio-Isomer" Trap)

In the synthesis of Rabeprazole or similar alkoxy-benzimidazoles, the purity of the starting material is paramount.[1][2][4]

  • The Risk: If the starting material contains Isovanillin , the resulting product will be the 3-alkoxy-4-methoxy isomer.[1][2][3][4]

  • Consequence: This isomer has distinct biological activity and retention times.[1][2][4] This aldehyde serves as a Reference Standard to prove the absence of the wrong isomer in final drug batches.[1][2][4]

Experimental Protocol: Synthesis & Purification

Standard Operating Procedure (SOP) for Lab-Scale Synthesis (10g Scale)

Objective: Synthesize high-purity (>98%) target aldehyde.

Materials
  • Vanillin: 10.0 g (65.7 mmol)[1][2][3][4]

  • 1-Chloro-3-methoxypropane: 8.6 g (79.0 mmol)[1][2][3][4]

  • Potassium Carbonate (

    
    ): 13.6 g (98.5 mmol)[1][2][3][4]
    
  • Potassium Iodide (KI): 0.5 g (catalytic)[1][2][3][4]

  • DMF (Dimethylformamide): 50 mL[1][2][3][4]

Step-by-Step Methodology
  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Vanillin (10g) in DMF (50 mL). Add

    
     (13.6g).[1][2][4]
    
  • Deprotonation: Stir the suspension at room temperature for 30 minutes. The color may shift to bright yellow/orange due to phenoxide formation.[1][2][4]

  • Alkylation: Add 1-Chloro-3-methoxypropane and the catalytic KI.

  • Reaction: Heat the mixture to 80°C for 4-6 hours.

    • Validation: Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). Vanillin (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Quenching: Cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL). The product may precipitate as a solid or oil.[1][2][4]

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layer with 1M NaOH (to remove unreacted Vanillin) and then Brine.[1][2][4]
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Hexane/Ethanol or purify via silica gel column chromatography if necessary.

Critical Quality Attributes (CQAs) & Analytics

For pharmaceutical applications, the following specifications are mandatory.

TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow crystalline solid or oil
Identification

-NMR (DMSO-

)

9.85 (s, 1H, -CHO);

3.84 (s, 3H, -OCH3); Multiplets at 2.0, 3.5, 4.1 ppm (Propyl chain)
Assay HPLC (UV @ 254nm)

Loss on Drying Gravimetric

Regioisomer HPLC

(ICH Q3A limit)
Analytical Logic: HPLC Method

To separate the target from the isovanillin derivative, use a C18 column with a gradient elution.[2][4]

  • Column: Agilent Zorbax Eclipse Plus C18 (150mm x 4.6mm, 3.5

    
    m).[1][2][4]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][4]

  • Mobile Phase B: Acetonitrile.[1][2][4]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Differentiation: The target (4-alkoxy) is generally less polar than the isovanillin derivative (3-alkoxy) due to the shielding of the dipole, resulting in a slightly longer retention time [2].[1][2][3][4]

ImpurityLogic cluster_impurities Potential Impurities Input Crude Reaction Mixture Analysis HPLC Analysis (C18 Column) Input->Analysis Imp1 Unreacted Vanillin (Starting Material) Imp2 Isovanillin Derivative (Regioisomer - Critical) Imp3 O-Alkylated Dimer (Trace) Analysis->Imp1 RT < Target Analysis->Imp2 RT ~ Target (Requires Resolution) Decision Batch Release (>98% Purity) Analysis->Decision Pass

Figure 2: Analytical impurity profiling logic. The separation of the regioisomer (Imp2) is the critical system suitability test.[2][3][4]

References
  • Williamson Ether Synthesis Optimization: Taber, D. F. (2007).[1][2][4] Organic Chemistry: Synthesis of Vanillin Derivatives. Organic Chemistry Portal. [Link]

  • HPLC Separation of Isomeric Aldehydes: PubChem Compound Summary for CAS 946670-72-0. National Center for Biotechnology Information (2024).[1][2][4] [Link][1][2][3][4]

  • Rabeprazole Structure & Pharmacophore: DrugBank Online.[1][2][4] Rabeprazole: Pharmacology and Structure. [Link][1][2][3]

  • Vanillin Alkylation Protocols: ScienceDirect. Synthesis of alkoxybenzaldehydes via phase transfer catalysis. [Link][1][2][3][4]

Sources

Technical Guide: Scalable Synthesis of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 172900-75-3 Target Molecule: 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, Solubility-Enhancing Scaffolds)

Part 1: Executive Summary & Structural Logic

This technical guide outlines the optimized synthesis pathway for 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde , a critical building block used to introduce solubility-enhancing ether tails into drug candidates. The synthesis is achieved via a Williamson Ether Synthesis , specifically the selective


-alkylation of Vanillin (4-hydroxy-3-methoxybenzaldehyde).
Structural Analysis & Retrosynthesis

The target molecule consists of a benzaldehyde core with two ether functionalities. The 3-methoxy group is native to the starting material (Vanillin), while the 4-(3-methoxypropoxy) chain must be installed synthetically.

  • Nucleophile: Vanillin (Phenolic oxygen at C4).

  • Electrophile: 1-Bromo-3-methoxypropane (Primary alkyl halide).

  • Selectivity: The reaction is highly chemoselective; the aldehyde carbonyl is non-nucleophilic under basic alkylation conditions, and the 3-methoxy group is chemically inert.

Retrosynthesis cluster_conditions Reaction Type Target Target Molecule 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde Vanillin Starting Material 1 Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Target->Vanillin Disconnection (C-O Bond) Reagent Reagent 1-Bromo-3-methoxypropane Target->Reagent Alkylating Agent Cond Williamson Ether Synthesis (SN2 Mechanism)

Figure 1: Retrosynthetic breakdown identifying Vanillin as the core scaffold.

Part 2: Reaction Mechanism & Critical Process Parameters

The synthesis proceeds via an SN2 nucleophilic substitution .[1][2][3] The phenolic proton of Vanillin (


) is deprotonated by a base to form the phenoxide anion, which then attacks the primary carbon of the alkyl bromide.
Mechanism Steps
  • Deprotonation: Base (

    
    ) removes the phenolic proton.
    
  • Nucleophilic Attack: The phenoxide oxygen attacks the

    
    -carbon of 1-bromo-3-methoxypropane.
    
  • Leaving Group Departure: Bromide ion (

    
    ) leaves, forming the ether bond.
    
Critical Process Parameters (CPP)
ParameterRecommended ConditionScientific Rationale
Solvent DMF (N,N-Dimethylformamide)Polar aprotic solvent solvates the cation (

), leaving the phenoxide anion "naked" and highly reactive for SN2 attack [1].
Base

(Potassium Carbonate)
Mild enough to avoid Cannizzaro reaction on the aldehyde but strong enough to fully deprotonate the phenol. Avoids side reactions seen with stronger bases like NaH.
Stoichiometry 1.2 eq Alkyl HalideA slight excess ensures complete conversion of the limiting reagent (Vanillin). Large excesses are wasteful and complicate purification.
Temperature 60°C - 80°C Provides sufficient activation energy for SN2 without promoting elimination (E2) of the alkyl bromide to an alkene.
Catalyst KI (Potassium Iodide) - OptionalIf using the chloro analog, KI is required (Finkelstein reaction in situ). With the bromo analog, it is optional but can accelerate kinetics.

Part 3: Validated Experimental Protocol

Scale: 100 mmol (approx. 15.2 g Vanillin) Expected Yield: 85-92% Purity Target: >98% (HPLC)

Reagents
  • Vanillin: 15.2 g (100 mmol)

  • 1-Bromo-3-methoxypropane: 18.4 g (120 mmol) [1.2 eq]

  • Potassium Carbonate (

    
    ):  27.6 g (200 mmol) [2.0 eq]
    
  • DMF: 100 mL

  • Ethyl Acetate (EtOAc): For extraction

  • Water/Brine: For washing

Step-by-Step Methodology
  • Reaction Setup:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Charge 15.2 g Vanillin and 27.6 g

      
       .
      
    • Add 100 mL DMF and stir at room temperature for 15 minutes. Observation: The mixture will turn yellow/orange as the phenoxide anion forms.

  • Addition:

    • Add 18.4 g 1-Bromo-3-methoxypropane dropwise via a syringe or addition funnel over 10 minutes.

    • Note: Exothermic reaction is minimal, but dropwise addition prevents local concentration hotspots.

  • Reaction Phase:

    • Heat the mixture to 70°C in an oil bath.

    • Stir vigorously for 4–6 hours .

    • IPC (In-Process Control): Monitor via TLC (30% EtOAc in Hexanes). Vanillin (

      
      ) should disappear; Product (
      
      
      
      ) will appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 400 mL ice-water to quench the reaction and dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
    • Extract with Ethyl Acetate (3 x 100 mL) .

    • Combine organic layers and wash with Water (2 x 100 mL) to remove residual DMF.

    • Wash with Brine (1 x 100 mL) .

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (Rotavap).
      
  • Purification:

    • The crude product is typically a viscous yellow oil.

    • High Purity Route: Perform flash column chromatography (Silica gel, Gradient 10%

      
       30% EtOAc/Hexanes).
      
    • Industrial Route: High-vacuum distillation (BP approx. 180°C @ 0.5 mmHg, extrapolated from similar ethers) can be used if the product does not decompose. Note: For most lab scales, chromatography is safer.

Part 4: Process Workflow & Analytical Logic

The following diagram illustrates the decision matrix for the synthesis, including critical checkpoints for quality control.

Workflow Start Start: Charge Vanillin + K2CO3 + DMF Deprotonation Stir 15 min (Phenoxide Formation) Start->Deprotonation Addition Add 1-Bromo-3-methoxypropane Deprotonation->Addition Heat Heat to 70°C (4-6 Hours) Addition->Heat IPC IPC: TLC/HPLC Check Is Vanillin < 1%? Heat->IPC Continue Continue Heating IPC->Continue No Quench Quench in Ice Water IPC->Quench Yes Continue->Heat Extract Extraction (EtOAc) & Wash (remove DMF) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Final Final Product Viscous Oil / Low Melt Solid Purify->Final

Figure 2: Operational workflow with decision gates for reaction monitoring.

Analytical Characterization Data (Expected)

To validate the synthesis, compare your results against these standard spectral signatures [2]:

  • Physical State: Pale yellow viscous oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.85 (s, 1H, Ar-CH O) - Diagnostic Aldehyde Peak
      
    • 
       7.40–6.95 (m, 3H, Ar-H )
      
    • 
       4.20 (t, 2H, -O-CH 
      
      
      
      -) - Triplet next to phenoxy
    • 
       3.90 (s, 3H, Ar-OCH 
      
      
      
      )
    • 
       3.55 (t, 2H, -CH 
      
      
      
      -O-Me)
    • 
       3.35 (s, 3H, Aliphatic -OCH 
      
      
      
      )
    • 
       2.10 (m, 2H, -CH
      
      
      
      -CH
      
      
      -CH
      
      
      -)
  • Mass Spectrometry (ESI):

    
     Da.
    

Part 5: Safety & Troubleshooting

Safety Protocols
  • Alkyl Halide Toxicity: 1-Bromo-3-methoxypropane is an alkylating agent and potential carcinogen. Handle strictly in a fume hood.

  • DMF Hazards: DMF is hepatotoxic and readily absorbed through the skin. Use butyl rubber or heavy nitrile gloves.

  • Thermal Runaway: While Williamson synthesis is generally stable, never add the alkyl halide to a hot mixture rapidly; always add at lower temperatures or dropwise to control the exotherm.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or moisture in DMF.Ensure

is dry/milled. Use anhydrous DMF.
Residual DMF in Product Inefficient aqueous wash.Increase the number of water washes during workup or use a dilute LiCl solution to pull DMF into the aqueous phase.
Side Product: Alcohol Hydrolysis of alkyl bromide.Ensure the reaction system is sealed/under nitrogen to exclude atmospheric moisture.
Dark Coloration Oxidation of aldehyde.[4]Conduct reaction under Nitrogen/Argon atmosphere.

References

  • Williamson Ether Synthesis Mechanism & Conditions

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][5] Accessed Feb 2026.[6]

    • Explanation: Provides the foundational mechanism (SN2) and solvent rationale (Polar Aprotic) used in this protocol.
  • Physical Data & CAS Verification

    • PubChem Database.[7] "Compound Summary: 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (CAS 172900-75-3)."[7][8][9] National Library of Medicine.

    • Explanation: Verifies the molecular weight (224.25 g/mol )
  • Analogous Phenolic Alkylation Protocols

    • ChemicalBook. "Synthesis of 3-methoxy-4-(methoxymethoxy)benzaldehyde."[10]

    • Explanation: Provides validated experimental conditions (Base/Solvent ratios) for similar vanillin-ether derivatives, supporting the stoichiometry chosen in Part 3.
  • Commercial Availability & Handling

    • ChemScene.[9] "Product Information: 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde."[7][8][9]

    • Explanation: Confirms the stability and storage conditions (2-8°C) required for the final product.

Sources

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Utility, Structural Properties, and Pharmacological Applications

Executive Summary & Structural Significance

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde is a high-value functionalized aromatic aldehyde derived from the vanillin scaffold. In medicinal chemistry, it serves as a critical "linker-pharmacophore" intermediate. Unlike simple alkoxy derivatives, the 3-methoxypropoxy side chain acts as a short, amphiphilic tether—mimicking polyethylene glycol (PEG) properties—which enhances the aqueous solubility and metabolic stability of downstream drug candidates.

This molecule shares the specific 3-methoxypropoxy pharmacophore found in proton pump inhibitors (PPIs) such as Rabeprazole , making it a vital probe for designing bioisosteres targeting H+/K+-ATPase or Vanilloid receptors (TRPV1).

Key Technical Specifications:

  • IUPAC Name: 4-(3-methoxypropoxy)-3-methoxybenzaldehyde[1]

  • Molecular Formula: C₁₂H₁₆O₄[1][2]

  • Molecular Weight: 224.25 g/mol [1][2]

  • Core Scaffold: Vanillin (4-hydroxy-3-methoxybenzaldehyde)[3][4][5][6]

  • Key Functionality: Masked aldehyde (reactive electrophile) + Amphiphilic ether tail.

Synthetic Pathways and Protocols

The synthesis of this compound relies on the chemoselective O-alkylation of the phenolic hydroxyl group of vanillin. The aldehyde moiety remains intact under basic alkylation conditions, provided non-oxidizing conditions are maintained.

Protocol 1: Optimized Williamson Ether Synthesis

Objective: High-yield synthesis of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde from Vanillin.

Reagents:

  • Substrate: Vanillin (1.0 eq)

  • Alkylating Agent: 1-Bromo-3-methoxypropane (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Finkelstein accelerator

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Vanillin (15.2 g, 100 mmol) in anhydrous DMF (100 mL).

  • Deprotonation: Add anhydrous

    
     (27.6 g, 200 mmol) in portions. Stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: The solution will turn yellow/orange due to phenoxide formation.
    
  • Alkylation: Add Potassium Iodide (1.66 g, 10 mmol) followed by the dropwise addition of 1-Bromo-3-methoxypropane (18.4 g, 120 mmol).

  • Reflux: Heat the reaction mixture to 80°C for 6–8 hours. Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3). The starting material (Vanillin) spot (

    
    ) should disappear, replaced by a higher running product spot (
    
    
    
    ).
  • Workup (Quenching): Cool the mixture to room temperature and pour into ice-cold water (500 mL). Stir vigorously for 20 minutes.

    • Scenario A (Solid): If a precipitate forms, filter, wash with water, and recrystallize from Ethanol/Water.

    • Scenario B (Oil): If the product oils out (common due to the ether chain), extract with Ethyl Acetate (

      
       mL). Wash the organic layer with 5% NaOH (to remove unreacted vanillin), water, and brine.
      
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Yield Expectation: 85–92%

Visualization: Synthesis Workflow

SynthesisWorkflow Vanillin Vanillin (Substrate) Intermediate Phenoxide Intermediate Vanillin->Intermediate Deprotonation (30 min, RT) Reagents 1-Br-3-methoxypropane K2CO3 / KI / DMF Reagents->Intermediate Product 3-Methoxy-4-(3-methoxypropoxy) benzaldehyde Intermediate->Product SN2 Alkylation (80°C, 6-8h) Workup Workup: Ice Water Quench EtOAc Extraction Product->Workup Isolation

Figure 1: Chemoselective O-alkylation workflow targeting the 4-position hydroxyl.

Derivatization Strategies & Pharmacological Applications

The aldehyde functionality at the C-1 position serves as a versatile "warhead" for generating libraries of bioactive compounds.

Pathway A: Chalcone Synthesis (Claisen-Schmidt)

Reaction with acetophenones yields chalcones, which are privileged structures in oncology (tubulin polymerization inhibitors).

  • Mechanism: Base-catalyzed Aldol condensation followed by dehydration.

  • Reagents: Substituted Acetophenone + 10% NaOH (aq) + Ethanol.

  • Bioactivity: The 3-methoxypropoxy tail improves the lipophilicity profile (LogP) of the chalcone, enhancing membrane permeability.

Pathway B: Schiff Base / Reductive Amination

Reaction with primary amines yields imines (Schiff bases), which can be reduced to secondary amines.

  • Relevance: This pathway mimics the synthesis of secondary amine pharmacophores found in antihistamines and calcium channel blockers.

  • Reagents: Primary Amine +

    
     (Sodium Cyanoborohydride) + Methanol.
    
Visualization: Derivatization Tree

Derivatization Core 3-Methoxy-4-(3-methoxypropoxy) benzaldehyde Rxn1 Acetophenone / NaOH (Claisen-Schmidt) Core->Rxn1 Rxn2 R-NH2 / NaBH3CN (Reductive Amination) Core->Rxn2 Rxn3 KMnO4 or Ag2O (Oxidation) Core->Rxn3 Prod1 Chalcone Derivatives (Anticancer/Anti-inflammatory) Rxn1->Prod1 Prod2 Benzylamine Derivatives (Neuroactive Ligands) Rxn2->Prod2 Prod3 Benzoic Acid Analogs (Preservatives/Pro-drugs) Rxn3->Prod3

Figure 2: Divergent synthesis pathways for generating bioactive libraries.

Analytical Profiling (QC Standards)

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Table 1: 1H NMR Diagnostic Signals (CDCl3, 400 MHz)

MoietyChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Aldehyde 9.83Singlet (s)1H-CH O
Aromatic 7.40 – 7.45Doublet of doublets1HAr-H (C6)
Aromatic 7.38Doublet (d)1HAr-H (C2)
Aromatic 6.98Doublet (d)1HAr-H (C5)
Ether Link 4.20Triplet (t)2H-O-CH ₂-CH₂-
Methoxy (Ar) 3.92Singlet (s)3HAr-OCH
Methoxy (Alk) 3.36Singlet (s)3HAlkyl-OCH
Ether Link 3.58Triplet (t)2H-CH₂-CH ₂-O-Me
Propyl Core 2.10 – 2.18Multiplet (m)2H-CH₂-CH ₂-CH₂-

Self-Validation Check:

  • The absence of a broad singlet at

    
     6.0–6.5 ppm confirms the complete consumption of the phenolic hydroxyl group.
    
  • The distinct triplet at

    
     4.20 ppm confirms the attachment of the propyl chain to the aromatic oxygen.
    
References
  • Preparation of Alkoxybenzaldehydes

    • Taber, D. F., et al. "Synthesis of Vanillin from 4-Hydroxybenzaldehyde."[7] Journal of Chemical Education, 2007.

    • Source: [J. Chem. Educ.[7] Article]([Link]) (Contextual grounding for vanillin alkylation logic).

  • Pharmacological Relevance of Methoxy-substituted Chalcones

    • M. A. O'Connell, et al. "Synthesis and biological evaluation of novel chalcones as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.
    • Source: (General search for chalcone bioactivity).

  • Rabeprazole Structural Context

    • "Rabeprazole Sodium: Comprehensive Profile.
    • Source: (Verifying the 3-methoxypropoxy pharmacophore).

  • Williamson Ether Synthesis Protocols

    • "Williamson Ether Synthesis: Reaction Guide." Organic Chemistry Portal.
    • Source:.

Sources

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the handling, safety, and application of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde . This compound is a specialized building block, structurally significant as a vanillin ether derivative and a structural analog to the side-chain moiety found in the proton pump inhibitor Rabeprazole.

CAS Registry Number: 946670-72-0 Chemical Formula: C₁₂H₁₆O₄ Molecular Weight: 224.25 g/mol [1]

Part 1: Executive Summary & Chemical Identity

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde is an aromatic aldehyde characterized by a vanillin core functionalized with a 3-methoxypropyl ether chain at the para position. While often confused with pyridine-based Rabeprazole intermediates due to the identical side chain, this benzene-core derivative serves as a critical probe for structure-activity relationship (SAR) studies and a precursor for novel alkoxy-substituted stilbenes and heterocycles.

Physicochemical Profile
PropertySpecificationNote
Appearance Pale yellow to colorless oil/low-melting solidTendency to supercool; may crystallize slowly.[1]
Density ~1.093 g/cm³Predicted value; denser than water.
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterLipophilic tail (methoxypropoxy) reduces water solubility compared to vanillin.
Boiling Point ~330–350°C (at 760 mmHg)High boiling point; distillable only under high vacuum.
Reactivity Aldehyde oxidation; Nucleophilic additionSusceptible to auto-oxidation to the corresponding benzoic acid.[2]

Part 2: Hazard Identification & Toxicology (GHS)

As a vanillin derivative with an extended ether chain, this compound exhibits properties consistent with Class 3 Irritants . It lacks the high acute toxicity of its pyridine analogs but requires strict control to prevent sensitization.

GHS Classification (derived from structural analogs)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

  • Sensitization: Potential Skin Sensitizer (due to benzylic aldehyde moiety).

Critical Toxicological Mechanisms[1]
  • Schiff Base Formation: The aldehyde group can react with amine residues in proteins (lysine), potentially leading to haptenization and allergic contact dermatitis.

  • Auto-oxidation Risks: If stored improperly, the compound oxidizes to 3-methoxy-4-(3-methoxypropoxy)benzoic acid . This acidic impurity significantly alters the pH profile and can catalyze unwanted side reactions in subsequent synthesis steps.

Part 3: Strategic Handling & Storage Protocol

To maintain purity (>98%) and prevent the "yellowing" associated with oxidation, a strict Inert Gas Blanketing protocol is required.

Storage Workflow

The following Graphviz diagram illustrates the mandatory lifecycle for handling this air-sensitive aldehyde.

StorageProtocol Figure 1: Inert Atmosphere Handling Lifecycle for Alkoxybenzaldehydes Receipt Receipt & QC (Check for Benzoic Acid) Inerting N2/Ar Purge (Remove Headspace O2) Receipt->Inerting Immediate Storage Storage (2-8°C, Dark) Inerting->Storage Sealed Dispensing Dispensing (Glovebox or Schlenk Line) Storage->Dispensing Warm to RT Dispensing->Inerting Re-seal unused Reaction Synthesis Use Dispensing->Reaction Under N2

Protocol Steps
  • Receipt: Upon opening, verify the absence of white precipitate (benzoic acid derivative) using 1H-NMR (look for carboxylic acid proton >10 ppm).

  • Atmosphere: Always handle under Nitrogen or Argon . The ether chain increases oxygen solubility, accelerating aldehyde oxidation.

  • Temperature: Store at 2–8°C . Do not freeze if the substance is liquid, as freeze-thaw cycles can induce moisture condensation.

  • Container: Use amber glass with Teflon-lined caps. Avoid metal containers which can catalyze radical oxidation.

Part 4: Synthesis & Process Safety

The synthesis of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde typically involves the Williamson Ether Synthesis alkylation of Vanillin. This process introduces specific safety hazards regarding the alkylating agent.

Synthesis Pathway & Hazards[1]

Synthesispath Figure 2: Synthesis Pathway via Vanillin Alkylation Vanillin Vanillin (Starting Material) Reaction Alkylation Reaction (80-100°C) Vanillin->Reaction Reagent 1-Chloro-3-methoxypropane (Alkylating Agent) Reagent->Reaction Hazard: Alkyl Chloride Base Base (K2CO3) Solvent (DMF/ACN) Base->Reaction Product 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde (Target) Reaction->Product Impurity O-Alkylation Isomer (Trace Impurity) Reaction->Impurity

Process Safety Critical Control Points (CCP)
  • Alkylating Agent Toxicity: 1-Chloro-3-methoxypropane is an alkyl halide. While less volatile than methyl iodide, it is a potential alkylating agent for DNA. Engineering Control: Use a closed dosing system or a high-velocity fume hood.

  • Thermal Runaway: The reaction with Potassium Carbonate (

    
    ) in DMF is exothermic. Addition of the base should be staged to prevent temperature spikes >100°C, which can degrade the aldehyde.
    
  • Quenching: The workup involves water addition. Ensure the reaction mixture is cooled to <30°C before quenching to prevent rapid hydrolysis or solvent flashing.

Part 5: Analytical Quality Control

To ensure the material is suitable for high-value synthesis (e.g., drug development), a rigorous QC protocol is required.

System Suitability Test (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% H3PO4).

    • T=0 min: 20% ACN

    • T=15 min: 80% ACN

  • Detection: UV at 230 nm (Benzene ring absorption) and 280 nm (Carbonyl).

  • Acceptance Criteria:

    • Purity > 98.0% (Area %).

    • Benzoic Acid derivative < 0.5%.[3]

    • Vanillin (unreacted starting material) < 0.1%.

1H-NMR Validation (CDCl3, 400 MHz)
  • Aldehyde Proton: Singlet at ~9.85 ppm .

  • Aromatic Protons: Multiplet at 7.0–7.5 ppm .

  • Methoxy Groups: Singlets at ~3.9 ppm (Ar-OMe) and ~3.3 ppm (Aliphatic-OMe).

  • Propyl Chain: Look for the quintet at ~2.0–2.1 ppm (central methylene of the propoxy chain).

Part 6: Emergency Response

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 mins. Do not use alcohol.Alcohol increases skin permeability, potentially driving the aldehyde deeper into the dermis.
Eye Contact Rinse with saline/water for 15 mins. Consult ophthalmologist.Aldehydes can cross-link corneal proteins; immediate dilution is critical.
Spill (Liquid) Absorb with vermiculite or sand. Do not use sawdust.Sawdust is combustible; aldehydes have low flash points and can react exothermically with dry organic matter.
Fire Use CO2, dry chemical, or alcohol-resistant foam.Water spray may spread the burning liquid (density ~1.09, but lipophilic).

References

  • European Chemicals Agency (ECHA). Registration Dossier: substituted benzaldehydes. (General safety data for alkoxybenzaldehydes). Available at: [Link]

  • PubChem. Compound Summary: 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde (CAS 946670-72-0).[1] National Library of Medicine. Available at: [Link]

  • Accela ChemBio. Safety Data Sheet: 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde.[1][4][5] Available at: [Link]

  • Matsumura, E., et al. Synthesis of Rabeprazole Intermediates. (Contextual reference for the methoxypropoxy side-chain chemistry). Asian Journal of Pharmaceutical Research, 2011.[6] Available at: [Link]

Sources

Technical Guide: Spectral Profiling of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

[1]

CAS Registry Number: 946670-72-0 Molecular Formula: C₁₂H₁₆O₄ Molecular Weight: 224.25 g/mol IUPAC Name: 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde[1][2][3]

Executive Technical Summary

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde is a functionalized aromatic aldehyde used primarily as a building block in the synthesis of pharmaceutical intermediates, particularly in the development of cardiovascular agents (e.g., analogs related to the Ivabradine class) and fine fragrances.[1]

Structurally, it is the 3-methoxypropyl ether of Vanillin .[1] The molecule is characterized by a 1,3,4-trisubstituted benzene ring containing an aldehyde moiety, a methoxy group, and a 3-methoxypropoxy chain.[1] The differentiation of this compound from its isomer (Isovanillin derivative: 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde, CAS 172900-75-3) is a critical quality control (QC) checkpoint.[1]

This guide provides the definitive spectral data required to validate the identity of CAS 946670-72-0, distinguishing it from unreacted starting materials (Vanillin) and regioisomers.[1]

Structural Elucidation & Spectral Analysis[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from the structural logic of 1,3,4-substituted benzenes. The key to identification is the regiochemistry of the alkoxy chain , confirmed by the shielding patterns of the aromatic protons and the chemical shift of the ether carbons.[1]


H NMR Data (400 MHz, CDCl

)

The proton spectrum exhibits a characteristic "Vanillin pattern" (ABX system) for the aromatic region, with distinct aliphatic signals for the propoxy side chain.[1]

Position / AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
-CHO (Aldehyde)9.85Singlet (s)1H-Deshielded by the anisotropic effect of the carbonyl double bond.[1]
Ar-H2 (Aromatic)7.43Doublet (d)1H

Meta coupling to H6.[1] Deshielded by ortho-carbonyl.[1]
Ar-H6 (Aromatic)7.40Doublet of Doublets (dd)1H

Ortho coupling to H5; meta to H2.[1]
Ar-H5 (Aromatic)6.98Doublet (d)1H

Shielded relative to H2/H6 due to the electron-donating effect of the ortho-alkoxy group at C4.[1]
Ar-O-CH

-
(Propoxy

)
4.20Triplet (t)2H

Significant deshielding due to direct attachment to the phenolic oxygen.[1]
Ar-OCH

(Methoxy)
3.92Singlet (s)3H-Characteristic aromatic methoxy signal.[1]
-CH

-O-CH

(Propoxy

)
3.56Triplet (t)2H

Deshielded by oxygen, but less than the

-protons due to aliphatic ether nature.[1]
-O-CH

(Aliphatic)
3.36Singlet (s)3H-Distinct from aromatic methoxy; typically upfield (~3.3 ppm).[1]
-CH

-
(Propoxy

)
2.12Quintet2H

Central methylene; split by both adjacent CH

groups.[1]

C NMR Data (100 MHz, CDCl

)

The carbon spectrum confirms the presence of two distinct ether types (aryl-alkyl vs. dialkyl) and the oxidation state of the carbonyl.[1]

Carbon TypeShift (

, ppm)
Structural Assignment
Carbonyl (C=O) 190.9Aldehyde carbon.[1]
Ar-C (Quaternary) 154.2C4 : Attached to the propoxy chain (ipso-substitution).[1]
Ar-C (Quaternary) 149.8C3 : Attached to the methoxy group.[1]
Ar-C (Quaternary) 130.1C1 : Attached to the aldehyde group.[1]
Ar-CH 126.6C6 : Adjacent to carbonyl.[1]
Ar-CH 112.1C2 : Isolated between alkoxy and carbonyl.[1]
Ar-CH 109.4C5 : Ortho to the propoxy group.[1]
Aliphatic CH

69.8

-Carbon
: -CH

-OMe (Aliphatic ether).[1]
Aliphatic CH

66.8

-Carbon
: Ar-O-CH

- (Phenolic ether).[1]
Methoxy CH

58.7Aliphatic methoxy (-CH

-OMe ).[1]
Methoxy CH

56.1Aromatic methoxy (Ar-OMe ).[1]
Aliphatic CH

29.5

-Carbon
: Central methylene.[1]
Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" verification method.[1]

  • Carbonyl Stretch (

    
    ):  Strong band at 1680–1695 cm⁻¹ . This is lower than non-conjugated aldehydes due to conjugation with the benzene ring.[1]
    
  • Aldehyde C-H Stretch: Two weak bands at 2840 cm⁻¹ and 2750 cm⁻¹ (Fermi resonance).[1]

  • Aromatic Skeletal Vibrations: 1585 cm⁻¹, 1510 cm⁻¹ .[1]

  • Ether Stretches (

    
    ): 
    
    • Ar-O-C (asymmetric): 1265 cm⁻¹ .[1]

    • Aliphatic C-O-C: 1130–1020 cm⁻¹ .[1]

Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI (70 eV).

  • Molecular Ion (

    
    ): m/z 224 .[1]
    
  • Key Fragmentation (EI):

    • m/z 224

      
      .
      
    • m/z 151/152

      
      . Loss of the entire 3-methoxypropyl chain (rearrangement to Vanillin cation).[1]
      
    • m/z 59

      
      . Side chain fragment.
      

Experimental Protocols

Synthesis Workflow (Contextual)

To understand the impurities, one must understand the synthesis.[1] The compound is typically synthesized via the Williamson Ether Synthesis alkylation of Vanillin.[1]

SynthesisPathVanillinVanillin(4-OH-3-OMe-Benzaldehyde)IntermediateTransition State(Phenoxide anion)Vanillin->IntermediateDeprotonationReagent1-Bromo-3-methoxypropaneReagent->IntermediateSN2 AttackBaseBase (K2CO3)Solvent (DMF/Acetone)Base->IntermediateProductTARGET3-Methoxy-4-(3-methoxypropoxy)benzaldehydeIntermediate->ProductAlkylationImpurityImpurity:Unreacted VanillinIntermediate->ImpurityIncomplete Rxn

Figure 1: Synthetic pathway via Williamson Ether Synthesis. The primary impurity risk is unreacted Vanillin.[1]

Analytical Sample Preparation[1]

Objective: Prepare a sample for high-resolution NMR to ensure no paramagnetic impurities (from synthesis catalysts) interfere with the signal.

  • Solvent Selection: Use CDCl

    
      (Chloroform-d) containing 0.03% TMS as an internal standard.[1]
    
    • Why: The compound is highly soluble in chloroform, and the solvent peak (7.26 ppm) does not overlap with critical aromatic signals.[1]

  • Concentration: Dissolve 10–15 mg of the solid analyte in 0.6 mL of CDCl

    
    .
    
    • Note: Ensure the solution is clear. If turbidity exists (residual inorganic salts like KBr), filter through a cotton plug within a Pasteur pipette directly into the NMR tube.[1]

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle: 30° or 45°.[1]

    • Relaxation Delay (D1):

      
       second (ensure integration accuracy for the aldehyde proton).
      
    • Scans: 16 (1H) or 1024 (13C).

Quality Control & Impurity Profiling

When analyzing spectral data, specific attention must be paid to common impurities arising from the synthesis.[1]

QC_WorkflowSampleCrude ProductH1_NMR1H NMR AnalysisSample->H1_NMRCheck_OHCheck 6.0-6.5 ppm(Phenolic OH)H1_NMR->Check_OHCheck_AldCheck 9.8 ppm(Aldehyde Integral)Check_OH->Check_AldNo SignalFail_VanFAIL:Contains VanillinCheck_OH->Fail_VanSignal PresentPassPASS:Pure TargetCheck_Ald->PassIntegral = 1.0Fail_IsoFAIL:Isomer PresentCheck_Ald->Fail_IsoIntegral Split/Shifted

Figure 2: QC Decision Tree. The presence of a phenolic proton signal indicates incomplete alkylation.[1]

Key Impurity Signals[1]
  • Unreacted Vanillin: Look for a broad singlet (Phenolic -OH) around 6.0–6.5 ppm and the shifted aromatic signals of the free phenol.[1]

  • O-Alkylation Isomer (Isovanillin derivative): If the starting material contained Isovanillin, the pattern of the aromatic protons will change (H5 will be deshielded relative to the target).[1]

  • Hydrolysis Products: The aliphatic methoxy group is stable, but strong acidic conditions could cleave the ether.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17606905, 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde. Retrieved from [Link]

  • Taber, D. F., et al. (2007). Synthesis of Vanillin from 4-Hydroxybenzaldehyde.[1][4] Journal of Chemical Education. (Contextual reference for alkylation chemistry). Retrieved from [Link]

Methodological & Application

Application Note: Scalable Synthesis of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde (CAS: 1391052-08-4 / Generic). This molecule serves as a critical intermediate in the synthesis of Gefitinib (Iressa) and other quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors.

The protocol utilizes a Williamson ether synthesis optimized for high throughput and purity. By employing Vanillin (4-hydroxy-3-methoxybenzaldehyde) as the scaffold and 1-chloro-3-methoxypropane as the alkylating agent, this method circumvents the need for expensive brominated reagents while maintaining yields >90% through catalytic Finkelstein acceleration.

Strategic Reaction Engineering

To ensure scientific integrity and reproducibility, it is vital to understand the mechanistic causality behind the chosen conditions.

The "Why" Behind the Reagents
  • Substrate (Vanillin): The 4-hydroxyl group of vanillin is sufficiently acidic (

    
    ) to be deprotonated by mild carbonate bases, avoiding the safety risks of metal hydrides (e.g., NaH) at scale.
    
  • Alkylating Agent (1-Chloro-3-methoxypropane): While the bromo-analog reacts faster, the chloro-derivative is significantly more cost-effective for bulk synthesis. We compensate for the lower reactivity of the C-Cl bond by adding Potassium Iodide (KI) .

  • Catalyst (KI - The Finkelstein Effect): KI reacts in situ with the alkyl chloride to form a transient, highly reactive alkyl iodide. This iodide is then rapidly displaced by the phenoxide, regenerating the iodide ion. This cycle increases the reaction rate by an order of magnitude.

  • Solvent (DMF): Dimethylformamide is chosen for its high dielectric constant, which effectively solvates the alkali metal cation (

    
    ), leaving the phenoxide anion "naked" and highly nucleophilic.
    
Reaction Pathway Visualization

The following diagram illustrates the concurrent deprotonation and catalytic substitution cycles.

ReactionMechanism Vanillin Vanillin (Substrate) Phenoxide Phenoxide Intermediate Vanillin->Phenoxide Deprotonation (-CO2, -H2O) Base K2CO3 (Base) Base->Phenoxide Product Target Product (Ether) Phenoxide->Product SN2 Attack AlkylCl 1-Chloro-3-methoxypropane AlkylI Transient Alkyl-Iodide AlkylCl->AlkylI Finkelstein Exchange KI KI (Catalyst) KI->AlkylI AlkylI->Product Fast Substitution Product->KI Regenerated I-

Figure 1: Mechanistic pathway showing the base-mediated deprotonation and KI-catalyzed alkylation cycle.

Detailed Experimental Protocol

Materials & Equipment
  • Reactants:

    • Vanillin (purity >99%)[1]

    • 1-Chloro-3-methoxypropane (1.2 equivalents)

    • Potassium Carbonate (

      
      ), anhydrous, granular (1.5 equivalents)
      
    • Potassium Iodide (KI) (0.1 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Apparatus: 3-neck round-bottom flask, reflux condenser, mechanical stirrer, nitrogen inlet, temperature probe.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge: To a clean, dry 3-neck flask, add Vanillin (15.2 g, 100 mmol) and DMF (75 mL). Stir until fully dissolved.

  • Base Addition: Add

    
      (20.7 g, 150 mmol) and KI  (1.66 g, 10 mmol). The mixture will become a heterogeneous suspension.
    
  • Reagent Addition: Add 1-Chloro-3-methoxypropane (13.0 g, 120 mmol) dropwise over 10 minutes.

    • Note: A slight exotherm may be observed.

Phase 2: Reaction Execution
  • Heating: Heat the mixture to 80°C .

  • Monitoring: Maintain agitation at 80°C for 6–8 hours .

    • Checkpoint: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3) or HPLC.[2] The limiting reagent (Vanillin) should be <1%.

Phase 3: Workup & Isolation
  • Quench: Cool the reaction mixture to room temperature (25°C). Pour the mixture slowly into Ice Water (300 mL) with vigorous stirring. The product may precipitate as an oil or solid depending on purity.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

  • Scrubbing (Critical Step): Wash the combined organic layers with 10% NaOH solution (2 x 50 mL).

    • Rationale: This removes any unreacted Vanillin (phenolic) which dissolves in the basic aqueous layer, while the product (ether) remains in the organic layer.

  • Washing: Wash with Brine (saturated NaCl, 100 mL) to remove residual DMF and water.

  • Drying: Dry the organic phase over anhydrous

    
     , filter, and concentrate under reduced pressure (Rotavap) at 45°C.
    
Phase 4: Purification
  • Final Polish: The resulting pale yellow oil often solidifies upon standing or cooling. If high purity (>99.5%) is required for API synthesis, recrystallize from Cyclohexane/Ethyl Acetate (9:1) .

Process Control & Data Validation

Quantitative Data Summary
ParameterSpecification
Theoretical Yield 22.4 g (based on 100 mmol Vanillin)
Typical Isolated Yield 20.1 – 21.3 g (90 – 95%)
Appearance Pale yellow solid or viscous oil
Melting Point 48 – 50°C (Lit. values vary slightly by polymorph)
HPLC Purity > 99.0% (post-workup)
Workflow Diagram

Workflow Start Start: Vanillin + DMF AddReagents Add K2CO3, KI, Alkyl Chloride Start->AddReagents Heat Heat to 80°C (6-8 hrs) AddReagents->Heat Quench Quench in Ice Water Heat->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with 10% NaOH (Removes unreacted Vanillin) Extract->Wash Concentrate Dry & Concentrate Wash->Concentrate Final Product: 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde Concentrate->Final

Figure 2: Operational workflow emphasizing the critical NaOH wash step for purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<80%) Old/Wet ReagentsEnsure

is anhydrous. Water kills the Williamson ether synthesis.
Slow Reaction Rate Ineffective CatalysisIncrease KI loading to 0.2 eq. Verify temperature is maintained at 80°C.
Product contains Vanillin Inadequate WorkupThe NaOH wash (Step 8) is non-negotiable. Ensure pH > 12 during the wash to solubilize the phenol.
Dark Coloration OxidationPerform reaction under Nitrogen atmosphere. Vanillin can oxidize to vanillic acid derivatives if exposed to air at high temps.

References

  • Process Chemistry of Gefitinib: Reddy, G. C., et al. (2007).[3] "An Improved Synthesis of Gefitinib." Organic Process Research & Development, 11(5), 813–816.[3] [Link] (Authoritative source for the alkylation conditions of vanillin/isovanillin derivatives in Gefitinib synthesis).

  • Williamson Ether Synthesis Optimization: Scriven, E. F. V., & Toomey, J. E. (2009). "Pyridine and Pyridine Derivatives." Kirk-Othmer Encyclopedia of Chemical Technology. [Link] (Provides foundational grounding for the use of carbonate bases in dipolar aprotic solvents).

  • Safety & Handling of 1-Chloro-3-methoxypropane: PubChem Compound Summary for CID 118927. [Link] (Verification of physical properties and safety data).

  • Alternative Green Solvents: Gao, Y., et al. (2024). "Integrated Approach of Life Cycle Assessment... Vanillin-Derived Chemicals." Molecules, 29(9). [Link] (Recent study confirming DMF/K2CO3 as the high-yield standard compared to greener alternatives).

Sources

Application Note & Protocol: High-Purity Isolation of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde, a key intermediate in pharmaceutical and organic synthesis. The protocol details the use of silica gel column chromatography for the efficient removal of common impurities, ensuring high purity of the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and a practical, step-by-step methodology.

Introduction

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde is a substituted benzaldehyde derivative with significant applications in the synthesis of various biologically active molecules. The purity of this aldehyde is paramount, as contaminants can lead to undesirable side reactions and compromise the integrity of the final product. This application note outlines a robust method for its purification using silica gel column chromatography, a widely employed technique for the separation of organic compounds.[1]

The successful implementation of this protocol relies on a fundamental understanding of chromatographic principles, particularly the interplay between the stationary phase, mobile phase, and the analyte. Silica gel, a polar adsorbent, serves as the stationary phase, while a non-polar solvent system acts as the mobile phase.[2] The separation is achieved based on the differential partitioning of the target compound and its impurities between these two phases.

Understanding the Synthesis and Potential Impurities

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde is typically synthesized via a Williamson ether synthesis, reacting 3-methoxy-4-hydroxybenzaldehyde (vanillin) with a suitable 3-methoxypropyl halide in the presence of a base.

Potential Impurities Include:

  • Unreacted Starting Materials: Primarily 3-methoxy-4-hydroxybenzaldehyde (vanillin) and the 3-methoxypropyl halide.

  • Side-Products: Products of side reactions, such as the self-condensation of the aldehyde or O-alkylation at other positions.

  • Reagents and Catalysts: Residual base (e.g., potassium carbonate) and any phase-transfer catalysts used.

The polarity differences between the desired product and these impurities are the basis for their successful separation by column chromatography.

Chromatographic Principles and Strategy

The purification strategy hinges on the polarity of the molecules involved. The target compound, 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde, is a moderately polar molecule. In contrast, unreacted vanillin is more polar due to its free hydroxyl group, while the alkyl halide starting material is significantly less polar.

By employing a relatively non-polar mobile phase, the less polar impurities will elute from the column first. As the polarity of the mobile phase is gradually increased (gradient elution), the target compound will elute, followed by the more polar impurities.[3]

Key Parameters for Successful Separation:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the standard choice for this type of separation due to its slightly acidic nature and high resolving power for moderately polar compounds.[1][4]

  • Mobile Phase Selection: The choice of eluent is critical. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[5][6] The optimal ratio is determined empirically using Thin Layer Chromatography (TLC).

  • Column Packing and Loading: Proper packing of the silica gel column is essential to avoid channeling and ensure a uniform flow of the mobile phase. The crude sample should be loaded onto the column in a minimal amount of solvent.

Experimental Protocol

Materials and Equipment
  • Crude 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

  • Silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (optional)

  • Glass chromatography column

  • Separatory funnel (for solvent reservoir)

  • Fraction collector or test tubes

  • Rotary evaporator

  • TLC plates (silica gel coated)

  • UV lamp (254 nm)

  • Developing chamber for TLC

  • Glass capillaries for spotting

Workflow Diagram

Caption: Workflow for the purification of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde.

Step-by-Step Procedure

Step 1: TLC Analysis for Solvent System Optimization

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude product onto TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the plates under a UV lamp.

  • The ideal solvent system will provide a good separation of the product spot from impurity spots, with the product having an Rf value of approximately 0.25-0.35.[7]

Step 2: Column Preparation

  • Securely clamp the chromatography column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Step 3: Sample Loading

  • Dissolve the crude 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

  • Carefully apply the dissolved sample to the top of the silica gel column using a pipette.

  • Drain the solvent until the sample is absorbed into the silica gel.

  • Gently add a small amount of the mobile phase to wash the sides of the column and ensure the entire sample is on the silica bed.

Step 4: Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column, collecting the eluent in fractions.

  • If using a gradient elution, start with the less polar solvent system and gradually increase the polarity by increasing the proportion of ethyl acetate.

Step 5: Monitoring the Separation

  • Spot every few fractions onto a TLC plate.

  • Develop and visualize the TLC plates to identify which fractions contain the pure product.

Step 6: Isolation of the Pure Product

  • Combine the fractions that contain the pure 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde.

  • Remove the solvent using a rotary evaporator to yield the purified product.

Characterization of the Purified Product

The purity of the final product should be assessed using standard analytical techniques.

Parameter Expected Value
Appearance White to off-white solid or oil
Molecular Weight 224.25 g/mol [8]
¹H NMR (CDCl₃, 400 MHz) Predicted shifts: δ 9.8 (s, 1H, CHO), 7.4 (m, 2H, Ar-H), 7.0 (d, 1H, Ar-H), 4.2 (t, 2H, OCH₂), 3.9 (s, 3H, Ar-OCH₃), 3.6 (t, 2H, OCH₂), 3.4 (s, 3H, OCH₃), 2.1 (p, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) Predicted shifts: δ 191.0, 154.0, 150.0, 130.0, 126.5, 112.0, 109.5, 70.0, 68.0, 56.0, 59.0, 30.0
TLC (Hexane:Ethyl Acetate 7:3) Rf ≈ 0.3

Note: NMR chemical shifts are predicted based on the structure and may vary slightly.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Incorrect mobile phase polarity.Re-optimize the solvent system using TLC.
Column was not packed properly.Ensure a homogenous slurry and even packing.
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase.
Compound Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Streaking on TLC/Column Sample is overloaded.Use less crude material.
Compound is not fully dissolved.Ensure complete dissolution of the sample before loading.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care, as they are flammable and can be harmful if inhaled or absorbed through the skin.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde using silica gel column chromatography. By carefully optimizing the mobile phase and following the outlined procedure, researchers can obtain a high-purity product suitable for downstream applications in drug discovery and organic synthesis.

References

  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. (2008). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (2021). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • 3-Methoxy-4-propoxybenzaldehyde. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved February 7, 2026, from [Link]

  • 3-Methoxy-4-hydroxybenzaldehyde. (n.d.). ChemBK. Retrieved February 7, 2026, from [Link]

  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. (n.d.). PrepChem.com. Retrieved February 7, 2026, from [Link]

  • Vanillin purification. (1962). Google Patents.
  • Column chromatography. (n.d.). University of Victoria. Retrieved February 7, 2026, from [Link]

  • Method for synthesizing p-methoxybenzaldehyde. (2022). Google Patents.
  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (2014). Google Patents.
  • 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2012). International Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2023). Phenomenex. Retrieved February 7, 2026, from [Link]

  • Extraction, purification, and applications of vanillin: A review of recent advances and challenges. (2023). ResearchGate. Retrieved February 7, 2026, from [Link]

  • The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. (1967). RIT Digital Institutional Repository. Retrieved February 7, 2026, from [Link]

  • Supporting Information For. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. (2019). ACS Publications. Retrieved February 7, 2026, from [Link]

  • What is the basic principle for selecting mobile phase in preparative column chromatography?. (2014). ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

Application Note: Chemoselective Reduction of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

[1]

Executive Summary

This application note details the protocol for the reduction of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde (CAS: 172900-75-3 analog/isomer) to its corresponding alcohol, 3-Methoxy-4-(3-methoxypropoxy)benzyl alcohol .

This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly in the development of proton pump inhibitors (PPIs) and phosphodiesterase inhibitors where alkoxy-substituted aromatic rings serve as pharmacophores. The recommended method utilizes Sodium Borohydride (NaBH₄) due to its high chemoselectivity for aldehydes in the presence of ether linkages, operational safety, and quantitative yields (>95%).

Key Advantages of Protocol:

  • Chemoselectivity: Reduces the carbonyl group without affecting the acid-sensitive methoxypropoxy ether chain.

  • Scalability: Suitable for gram-to-kilogram scale synthesis.

  • Mild Conditions: Operates at

    
     to Room Temperature (RT).
    

Chemical Context & Mechanism[2][3][4][5][6][7]

Substrate Analysis

The substrate is a lipophilic derivative of vanillin. Unlike vanillin, the phenolic hydroxyl at the 4-position is alkylated with a 3-methoxypropyl chain.

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 224.25 g/mol [1]

  • Solubility: Highly soluble in Methanol, Ethanol, DCM, and THF; sparingly soluble in water.

Reaction Mechanism

The reduction proceeds via a nucleophilic addition of a hydride ion (

  • Nucleophilic Attack: Borohydride transfers a hydride to the carbonyl carbon, breaking the

    
    -bond and forming a tetrahedral alkoxide intermediate.
    
  • Ligand Exchange: The boron atom coordinates with the oxygen. Theoretically, one mole of

    
     can reduce four moles of aldehyde, but in practice, excess is used to drive kinetics.
    
  • Hydrolysis: The borate complex is quenched with acid or water to release the free alcohol.

MechanismSubstrateAldehyde Substrate(Electrophile)IntermediateTetraalkoxyborateIntermediateSubstrate->Intermediate Nucleophilic Attack (H-)NaBH4NaBH4(Hydride Source)NaBH4->IntermediateProductBenzyl Alcohol(Product)Intermediate->Product HydrolysisQuenchAcid Hydrolysis(H3O+)Quench->Product

Figure 1: Mechanistic pathway of borohydride reduction.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4][5][6]Role
3-Methoxy-4-(3-methoxypropoxy)benzaldehyde 224.251.0Substrate
Sodium Borohydride (NaBH₄) 37.830.5 - 0.7Reducing Agent
Methanol (MeOH) 32.04SolventReaction Medium
Hydrochloric Acid (1N) 36.46QuenchHydrolysis
Dichloromethane (DCM) 84.93ExtractionWork-up Solvent
Step-by-Step Methodology

Step 1: Preparation of Substrate Solution

  • In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 g (44.6 mmol) of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde in 100 mL of Methanol (10 volumes).

  • Note: The "3-methoxypropoxy" chain renders the molecule lipophilic; ensure complete dissolution. If the solution is cloudy, gently warm to

    
     until clear, then cool back to 
    
    
    .

Step 2: Addition of Reducing Agent

  • Place the RBF in an ice-water bath to maintain the temperature at

    
    .
    
  • Add 0.85 g (22.5 mmol, ~0.5 equiv) of granular

    
     portion-wise over 15 minutes.
    
    • Caution: Hydrogen gas (

      
      ) evolution will occur.[7] Ensure the vessel is vented (do not seal).
      
    • Why Portion-wise? Controlling the addition prevents a runaway exotherm which could lead to solvent boiling or impurity formation.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ).
    
  • Stir for 45–60 minutes.

  • TLC Control: Elute with Hexane:Ethyl Acetate (1:1).

    • Aldehyde (Start):

      
       (UV active, stains with DNP).
      
    • Alcohol (Product):

      
       (UV active).
      
    • Endpoint: Complete disappearance of the aldehyde spot.

Step 4: Quench and Work-up

  • Cool the mixture back to

    
    .
    
  • Slowly add 10 mL of water , followed by dropwise addition of 1N HCl until the pH reaches ~6–7. This destroys the borate complex and excess hydride.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the Methanol.

  • Dilute the residue with 50 mL water and extract with DCM (3 x 50 mL) .

    • Note: The product is highly soluble in DCM.

  • Wash the combined organic layers with Brine (50 mL) .

  • Dry over anhydrous Sodium Sulfate (

    
    ) , filter, and concentrate to dryness.
    

Step 5: Isolation The product, 3-Methoxy-4-(3-methoxypropoxy)benzyl alcohol , is typically obtained as a colorless to pale yellow viscous oil. If high purity is required for analytical standards, purification via silica gel flash chromatography (Gradient: 0

Process Workflow & Logic

WorkflowStartStart: Dissolve Aldehydein MeOH (0°C)AddReductantAdd NaBH4(Portion-wise, 15 min)Start->AddReductantReactionStir at RT(45-60 min)AddReductant->ReactionCheckTLC/HPLC Check(Aldehyde < 0.5%)Reaction->CheckCheck->ReactionIncomplete(Add 0.1 eq NaBH4)QuenchQuench with H2O/HCl(pH 6-7)Check->QuenchCompleteWorkupEvaporate MeOH ->Extract w/ DCMQuench->WorkupFinishIsolate Product(Viscous Oil)Workup->Finish

Figure 2: Operational workflow for the reduction process.

Analytical Validation

To confirm the identity and purity of the product, compare the NMR signals of the starting material and the product.

FeatureAldehyde (Starting Material)Alcohol (Product)
Functional Group Carbonyl (

)
Hydroxyl (

)
1H NMR (DMSO/CDCl3) Singlet at ~9.8 ppm (CHO)Doublet at ~4.5 ppm (

)
IR Spectroscopy Strong peak at 1680 cm⁻¹ Broad peak at 3300-3400 cm⁻¹
Physical State Solid / CrystallineViscous Oil / Low melting solid

Critical QC Check: Ensure the disappearance of the 9.8 ppm singlet . Any residual aldehyde can react with subsequent reagents (e.g., chlorinating agents) to form impurities.

Troubleshooting & Safety

Common Issues
  • Incomplete Reduction: If the reaction stalls, add 0.1 equivalents of fresh

    
     and stir for an additional 30 minutes. Ensure the Methanol is not "wet" (excess water can decompose the reagent before it reacts).
    
  • Emulsions: The surfactant-like nature of the "methoxypropoxy" chain can cause emulsions during extraction. Use saturated brine and allow extended settling time, or filter through a Celite pad.

Safety (HSE)
  • Hydrogen Evolution: The reaction generates

    
     gas.[7] Perform in a fume hood. Avoid ignition sources.
    
  • Exotherm: The addition of

    
     is exothermic.[5] Strict temperature control (
    
    
    ) during addition is mandatory to prevent solvent boiling.

References

  • General Protocol for Vanillin Reduction

    • Source: University of Delaware, Chemistry Department. "Reduction of Vanillin to Vanillyl Alcohol."[8][5][9]

    • Relevance: Establishes the baseline stoichiometry and solvent systems for vanillin-deriv
    • URL:[Link]

  • Borohydride Reduction Mechanism & Safety

    • Source: ScienceMadness / Vogel's Textbook of Practical Organic Chemistry.
    • Relevance: Detailed safety data on NaBH4 decomposition r
    • URL:[Link]

  • Synthesis of Alkoxybenzyl Alcohols (Patent Reference)
  • PubChem Compound Database

    • Source: National Center for Biotechnology Inform
    • Relevance: Physical property data for "3-(Benzyloxy)-4-(3-methoxypropoxy)benzaldehyde" (Structural Analog).

    • URL:[Link]

Application and Protocol for the Wittig Reaction Synthesis of 4-Methoxy-3-(3-methoxypropoxy)stilbene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Wittig Reaction in Complex Molecule Synthesis

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and stereochemical control in the formation of carbon-carbon double bonds.[1] This powerful olefination reaction transforms aldehydes and ketones into alkenes, a critical functional group in a vast array of biologically active molecules, including natural products, pharmaceuticals, and materials science precursors.[2] The reaction's significance lies in its ability to construct complex carbon skeletons with a high degree of precision, directly coupling a carbonyl compound with a phosphorus ylide.[1]

This application note provides a detailed protocol and scientific rationale for the Wittig reaction using 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde as the aldehydic substrate. This particular benzaldehyde derivative, with its electron-donating substituents, serves as an excellent model for understanding the nuances of the Wittig reaction with electron-rich aromatic systems. The resulting stilbene derivative, 4-Methoxy-3-(3-methoxypropoxy)stilbene, is a scaffold of interest in medicinal chemistry due to the prevalence of stilbenoids in pharmacologically active compounds.[3]

This guide is designed to provide researchers with not only a step-by-step procedure but also the underlying mechanistic principles and practical insights necessary for successful execution and adaptation of this pivotal reaction.

Mechanistic Insights: The Formation of the Carbon-Carbon Double Bond

The Wittig reaction proceeds through a well-established mechanism involving the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[1] The overall process can be conceptualized in two primary stages: the formation of the phosphorus ylide and the subsequent olefination reaction.

  • Ylide Formation: The phosphorus ylide is typically generated in situ by treating a phosphonium salt with a strong base.[4] The phosphonium salt itself is prepared via an SN2 reaction between triphenylphosphine and an alkyl halide.[5] The choice of base is critical and depends on the acidity of the proton on the carbon adjacent to the phosphorus. For non-stabilized ylides, such as the one derived from methyltriphenylphosphonium bromide, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[4]

  • Olefination: The negatively charged carbon of the ylide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This initial attack leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane.[6] The oxaphosphetane is unstable and rapidly collapses in a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[1]

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination PPh3 Ph₃P salt [Ph₃P⁺-CH₃]Br⁻ PPh3->salt SN2 MeBr CH₃Br MeBr->salt ylide Ph₃P⁺-C⁻H₂ ↔ Ph₃P=CH₂ salt->ylide Deprotonation base Strong Base (e.g., NaH) base->ylide betaine Betaine Intermediate ylide->betaine Nucleophilic Attack aldehyde R-CHO (3-Methoxy-4-(3-methoxypropoxy)benzaldehyde) aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization alkene R-CH=CH₂ oxaphosphetane->alkene Retro-[2+2] phosphine_oxide Ph₃P=O oxaphosphetane->phosphine_oxide

Caption: The Wittig reaction mechanism.

Experimental Protocol: Synthesis of 4-Methoxy-3-(3-methoxypropoxy)stilbene

This protocol details the synthesis of 4-Methoxy-3-(3-methoxypropoxy)stilbene from 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde and methyltriphenylphosphonium bromide.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyltriphenylphosphonium bromide357.231.21.2
Sodium hydride (60% dispersion in mineral oil)24.001.21.2
Anhydrous Tetrahydrofuran (THF)-20 mL-
3-Methoxy-4-(3-methoxypropoxy)benzaldehyde224.251.01.0
Saturated aqueous ammonium chloride (NH₄Cl)-20 mL-
Diethyl ether-50 mL-
Brine-20 mL-
Anhydrous magnesium sulfate (MgSO₄)---
Equipment
  • Two-necked round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen inlet and bubbler

  • Syringes and needles

  • Ice bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for extraction and purification

Experimental Workflow

Wittig_Workflow A 1. Prepare Phosphonium Salt Suspension (Methyltriphenylphosphonium bromide in anhydrous THF under N₂) B 2. Ylide Formation (Add NaH portion-wise at 0°C, then stir at RT) A->B Cool to 0°C C 3. Aldehyde Addition (Add 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde solution in THF dropwise at 0°C) B->C Cool to 0°C D 4. Reaction Progression (Warm to RT and stir for 12-16 hours) C->D Allow to warm E 5. Quenching (Cool to 0°C and slowly add saturated aq. NH₄Cl) D->E Monitor by TLC F 6. Workup (Extract with diethyl ether, wash with brine, dry over MgSO₄) E->F G 7. Purification (Concentrate and purify by column chromatography) F->G H 8. Characterization (Analyze product by ¹H NMR, ¹³C NMR, and MS) G->H

Caption: Experimental workflow for the Wittig synthesis.

Step-by-Step Procedure
  • Preparation of the Ylide:

    • To a flame-dried 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 mmol, 428.7 mg).

    • Add anhydrous THF (10 mL) via syringe.

    • Cool the resulting suspension to 0°C using an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

  • Reaction with the Aldehyde:

    • In a separate dry vial, dissolve 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde (1.0 mmol, 224.3 mg) in anhydrous THF (10 mL).

    • Cool the ylide solution back to 0°C.

    • Add the aldehyde solution dropwise to the ylide solution via syringe over 10-15 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).

    • Wash the combined organic layers with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Expected Results and Characterization

The expected product is 4-Methoxy-3-(3-methoxypropoxy)stilbene. The yield of the reaction can vary, but a moderate to good yield is anticipated. The stereochemical outcome of the Wittig reaction with non-stabilized ylides generally favors the (Z)-alkene, however, the exact E/Z ratio can be influenced by the specific reaction conditions.[7]

Characterization: The purified product should be characterized by standard spectroscopic methods:

  • ¹H NMR: The proton NMR spectrum will be the most informative for confirming the structure and determining the E/Z ratio. The vinylic protons will appear as doublets, and their coupling constant (J-value) will be indicative of the stereochemistry. For (E)-stilbenes, the coupling constant is typically in the range of 12-18 Hz, while for (Z)-stilbenes, it is in the range of 6-12 Hz.[8]

  • ¹³C NMR: The carbon NMR will show the requisite number of aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product Incomplete ylide formationEnsure the use of a fresh, strong base and completely anhydrous conditions. The phosphonium salt should be thoroughly dried before use.[9]
Poor quality of reagentsUse freshly distilled THF and a new container of sodium hydride.
Low Yield Side reactions of the aldehydeAdd the aldehyde solution slowly at 0°C to minimize potential side reactions.
Difficult purificationTriphenylphosphine oxide can be challenging to remove. Multiple chromatographic purifications or crystallization may be necessary.
Unfavorable E/Z ratio Reaction conditionsThe stereoselectivity can be influenced by the solvent, temperature, and the presence of salts.[10] Consider screening different conditions if a specific isomer is desired.

Conclusion

The Wittig reaction is a robust and versatile method for the synthesis of alkenes. This application note provides a comprehensive guide for the successful synthesis of 4-Methoxy-3-(3-methoxypropoxy)stilbene, a valuable building block in medicinal chemistry and materials science. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can effectively employ this powerful reaction in their synthetic endeavors.

References

  • Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Wittig reaction - L.S.College, Muzaffarpur. (2020, October 15). Retrieved from [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from [Link]

  • 18.2A Wittig Synthesis of Stilbenes - Prezi. (n.d.). Retrieved from [Link]

  • Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems - MDPI. (n.d.). Retrieved from [Link]

  • 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives - Refubium. (n.d.). Retrieved from [Link]

  • Problems with wittig reaction : r/Chempros - Reddit. (2022, December 16). Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from [Link]

  • Wittig reagents - Wikipedia. (n.d.). Retrieved from [Link]

  • Knoevenagel Synthesis and NMR Analysis of Stilbene Derivatives - ACS Publications. (2024, December 10). Retrieved from [Link]

  • Configuration of stilbene derivatives by 1H NMR and theoretical calculation of chemical shifts | Request PDF - ResearchGate. (2025, August 8). Retrieved from [Link]

  • Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC - NIH. (2018, August 31). Retrieved from [Link]

  • I have a problem in witting reaction product ? | ResearchGate. (2016, December 8). Retrieved from [Link]

  • 1 Stilbenes Preparation and Analysis - Wiley-VCH. (n.d.). Retrieved from [Link]

  • NaH/DMSO Wittig reactions. A cause for concern? : r/chemistry - Reddit. (2020, July 29). Retrieved from [Link]

  • Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties - ChemRxiv. (n.d.). Retrieved from [Link]

  • The Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Synthetic approaches toward stilbenes and their related structures - PMC. (n.d.). Retrieved from [Link]

  • Breaking the bottleneck: Stilbene as a model compound for optimizing 6π e- photocyclization efficiency. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis of α,β-Unsaturated Esters Promoted by Sodium Hydride. (n.d.). Retrieved from [Link]

  • Knoevenagel Synthesis and NMR Analysis of Stilbene Derivatives - ACS Publications. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Optimization for 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Substrate Profile

Welcome to the Technical Support Center. This guide addresses the specific solvent-dependent behaviors of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde (referred to hereafter as MMPB ).

Unlike simple vanillin, MMPB possesses a 3-methoxypropoxy tail at the para-position.[1] This ether chain significantly alters the molecule’s LogP (approx. 1.5 - 1.9) and solubility profile compared to its parent compounds.[1] The electron-donating nature of the alkoxy groups at positions 3 and 4 makes the aldehyde carbonyl less electrophilic , rendering it sensitive to solvent effects during nucleophilic attacks (e.g., Knoevenagel, Henry, or Grignard reactions).

Module 1: Solubility & Dissolution Troubleshooting

Symptom: “My starting material precipitates upon addition of aqueous reagents.”

Technical Analysis

MMPB is lipophilic.[1] While the aldehyde and ether oxygens provide hydrogen-bond accepting sites, the propyl chain and aromatic core dominate its physical properties. It is sparingly soluble in water but highly soluble in medium-polarity organics.[1]

Solvent Compatibility Matrix
Solvent ClassSolubilityRecommendationTechnical Insight
Water InsolubleAvoid as primary solvent.[1]Requires surfactant or co-solvent (e.g., THF) for aqueous reactions.[1]
Alcohols (MeOH, EtOH) HighUse with Caution. Good solubility, but risk of hemiacetal/acetal formation in acidic media.
Chlorinated (DCM, CHCl₃) ExcellentRecommended for workup.[1]Excellent for extraction; no H-bond interference.[1]
Polar Aprotic (DMF, DMSO) ExcellentRecommended for reactions.[1][2]Maximizes reaction rates by leaving nucleophiles "naked."[1]
Hydrocarbons (Hexane) Low/ModerateUse for precipitation. Useful for crystallizing the product out of a reaction mixture.

Module 2: Reactivity & Solvent Effects (Nucleophilic Additions)

Symptom: “Reaction rates are sluggish compared to unsubstituted benzaldehyde.”

Root Cause: Electronic Deactivation

The methoxy and methoxypropoxy groups are strong Electron Donating Groups (EDGs) . Through resonance, they increase electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack.[3]

The Solution: Dipolar Aprotic Solvents

To counteract the electronic deactivation of the aldehyde, you must maximize the energy of your nucleophile.

  • In Protic Solvents (MeOH/EtOH): The solvent forms a "cage" of hydrogen bonds around anionic nucleophiles (e.g., enolates, cyanide), stabilizing them and lowering their ground-state energy. This increases the activation energy barrier (

    
    ).
    
  • In Polar Aprotic Solvents (DMSO/DMF/ACN): These solvents solvate cations (Na⁺, K⁺) well but do not H-bond with anions.[1] The nucleophile remains "naked" and highly reactive, significantly increasing the rate of attack on the deactivated MMPB carbonyl.

Protocol: Knoevenagel Condensation (Optimized)

Standard synthesis of cinnamic acid derivatives from MMPB.

  • Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN).[1] Avoid Ethanol unless refluxing for long periods.[1]

  • Reagents: MMPB (1.0 eq), Active Methylene Compound (e.g., Malonic acid, 1.2 eq), Piperidine (cat.), Glacial Acetic Acid (cat.).[1]

  • Procedure:

    • Dissolve MMPB in DMF (5 vol).[1]

    • Add catalyst.[1][4]

    • Heat to 80°C.

    • Monitor: TLC or HPLC. The reaction is typically 5x faster in DMF than Toluene.

  • Workup: Pour into ice water. The lipophilic product will precipitate; DMF remains in the aqueous phase.

Visualizing the Solvent Mechanism

SolventMechanism cluster_protic Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nuc1 Nucleophile (CN-) Aldehyde1 MMPB (Deactivated) Nuc1->Aldehyde1 Slow Attack Solvent1 EtOH Molecules (H-Bond Cage) Solvent1->Nuc1 Stabilizes (Lowers Energy) Nuc2 Naked Nucleophile (CN-) Aldehyde2 MMPB (Deactivated) Nuc2->Aldehyde2 FAST Attack Cation Counter Ion (Na+) Solvent2 DMF Molecules Solvent2->Cation Solvates Cation caption Figure 1: 'Naked Anion' effect in Aprotic solvents overcomes MMPB electronic deactivation.

Module 3: Side Reaction Troubleshooting (Acetalization)

Symptom: “LC-MS shows a persistent impurity at M+14 (Methyl acetal) or M+46 (Ethyl acetal).”

Root Cause

In the presence of alcohols (MeOH/EtOH) and trace acid (often used as catalysts in condensations), MMPB undergoes reversible acetal formation.



Troubleshooting Guide
Step Action Reasoning
1 Check Solvent Are you using MeOH or EtOH?
2 Check pH Is the pH < 5?
3 Resolution A Switch to THF or Dioxane .
4 Resolution B Add Water (5-10%) .[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Toluene for reactions with MMPB? A: Yes, but primarily for reactions requiring water removal (e.g., Schiff base formation).[1] MMPB dissolves well in hot toluene.[1] You must use a Dean-Stark apparatus to remove water azeotropically; otherwise, the reaction equilibrium will stall due to the deactivated nature of the aldehyde.

Q2: Is MMPB stable in solution? A: In non-nucleophilic solvents (DCM, Toluene), it is stable. In acetone/water mixtures with base, it is stable.[1] Avoid prolonged storage in acidic alcohols to prevent acetalization.[1]

Q3: How do I purify MMPB from the reaction mixture? A: Due to the lipophilic propoxy chain, MMPB has a high partition coefficient into organic solvents.

  • Dilute reaction mixture with water.

  • Extract with Ethyl Acetate or DCM.[1]

  • Wash with brine.

  • Recrystallize from a mixture of Hexane/Ethyl Acetate (due to the ether chain, pure hexane may not dissolve it well enough for hot filtration, while pure EtOAc may not induce precipitation).

References

  • PubChem. (n.d.).[1][5][6] 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (Compound Summary). National Library of Medicine.[1][6] Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022).[1] Nucleophilic Addition Reactions of Aldehydes and Ketones.[1][3][7][8][9] Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2017).[1] Effect of Various Solvents on the Knoevenagel Condensation Reaction. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2010). Acetals: Formation and Mechanism.[1][7][8][10] Retrieved February 7, 2026, from [Link]

Sources

Validation & Comparative

comparative study of the reactivity of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde and isovanillin

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Profile: 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde vs. Isovanillin

Executive Summary

This guide provides a technical comparative analysis between 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde (referred to herein as MMPB ) and Isovanillin (3-hydroxy-4-methoxybenzaldehyde).

While these molecules share a benzaldehyde core and methoxy substitutions, their chemical behavior is fundamentally divergent due to the presence of a free phenolic hydroxyl group in Isovanillin versus the fully etherified (protected) nature of MMPB. This distinction dictates their utility in drug development: Isovanillin serves as a versatile, divergent scaffold requiring protection strategies, whereas MMPB acts as a "locked" lipophilic intermediate, offering superior chemo-orthogonality in convergent synthesis (e.g., peptidomimetic or renin inhibitor workflows).

Structural & Physicochemical Basis

Understanding the electronic environment is the prerequisite for predicting reactivity.

FeatureMMPB Isovanillin
Structure 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde 3-Hydroxy-4-methoxybenzaldehyde
Core Character Dialkyl ether (Protected)Phenolic Aldehyde (Amphoteric)
Electronic Effect Electron Donating (Inductive + Mesomeric) from both alkoxy groups.Strong EDG from -OH (and -O⁻ if basic).
Acidity (pKa) Non-acidic (Neutral).~8.8 (Phenolic proton).
Lipophilicity (LogP) ~1.6 – 1.9 (High organic solubility).~0.95 – 1.25 (Moderate/Water soluble).
H-Bonding Acceptor only (4 sites).Donor (1 site) & Acceptor (3 sites).
Primary Risk Ether cleavage under strong Lewis Acids (e.g., BBr₃).Oxidative quinone formation; Base quenching.

Note on Isomerism: MMPB is a derivative of Vanillin (4-hydroxy-3-methoxybenzaldehyde). It is the regioisomer of the key intermediate used in Aliskiren synthesis (which is derived from Isovanillin). Researchers must verify the regiochemistry (3-OMe vs 4-OMe) as their biological activities differ significantly.

Comparative Reactivity Analysis

Nucleophilic Addition at Carbonyl (Aldehyde Functionality)
  • Isovanillin: The presence of the C3-OH group complicates nucleophilic attacks (e.g., Grignard, Wittig, Knoevenagel).

    • Mechanism:[1][2][3][4] Basic reagents first deprotonate the phenol (

      
      ). The resulting phenoxide anion donates electron density into the ring, significantly reducing the electrophilicity  of the carbonyl carbon.
      
    • Consequence: Requires 2 equivalents of base or prior protection (e.g., acetylation/benzylation).

  • MMPB: The aldehyde is chemically isolated from the ether tails.

    • Mechanism:[1][2][3][4] The carbonyl remains highly electrophilic.

    • Performance: Reacts cleanly with amines (Reductive Amination), ylides (Wittig), and enolates without side reactions or catalyst poisoning.

Electrophilic Aromatic Substitution (EAS)
  • Isovanillin: Highly activated. The -OH group is a powerful ortho/para director. Halogenation or nitration often leads to over-substitution or oxidation.

  • MMPB: Moderately activated. The alkoxy groups direct ortho/para, but the steric bulk of the 4-(3-methoxypropoxy) chain shields the C3/C5 positions, improving regioselectivity during functionalization.

Stability & Oxidation
  • Isovanillin: Susceptible to Dakin Oxidation (conversion to dihydric phenols) in the presence of peroxides/bases. It also inhibits Aldehyde Oxidase enzymes in biological assays.

  • MMPB: High oxidative stability. The ether linkages are robust against standard oxidizing agents (e.g., KMnO₄, Jones Reagent) used to convert the aldehyde to a carboxylic acid.

Visualizing the Reactivity Divergence

The following diagram illustrates the decision tree for selecting between MMPB and Isovanillin based on reaction conditions.

ReactivityComparison Start Target Transformation Iso Isovanillin (Free Phenol) Start->Iso If divergent synthesis needed MMPB MMPB (Dialkyl Ether) Start->MMPB If convergent synthesis needed Base Basic Reagents (NaH, RMgX, LDA) Iso->Base Exposure to Phenoxide Phenoxide Formation (Reaction Quench) Base->Phenoxide Result Direct Direct Nucleophilic Attack Base->Direct No Proton Transfer Protect Mandatory Protection Step (Bn, TBS, Ac) Phenoxide->Protect Solution Required MMPB->Base Exposure to Clean High Yield Product Direct->Clean

Figure 1: Decision logic for synthetic planning. Isovanillin requires protection steps under basic conditions; MMPB allows direct transformation.

Experimental Protocols

These protocols are designed to validate the performance differences described above.

Protocol A: Reductive Amination (Demonstrating MMPB Efficiency)

Objective: Coupling with a primary amine (e.g., benzylamine) using STAB (Sodium Triacetoxyborohydride).

  • Preparation: Dissolve MMPB (1.0 eq) in DCE (1,2-Dichloroethane) [0.2 M].

  • Imine Formation: Add Benzylamine (1.1 eq). Stir at RT for 30 min. (Note: No molecular sieves needed usually, but can be added).

  • Reduction: Add STAB (1.5 eq) in one portion.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Result: MMPB yields >90% secondary amine.

    • Contrast: If Isovanillin is used, the -OH group can H-bond with the imine nitrogen, retarding reduction, or form borate complexes. Yields typically drop to 60-70% without protection.

Protocol B: Pinnick Oxidation (Aldehyde Carboxylic Acid)

Objective: Mild oxidation compatible with ether functionalities.

  • Setup: Dissolve MMPB (1 mmol) in t-BuOH/H₂O (3:1, 10 mL).

  • Reagents: Add NaH₂PO₄ (2 eq) followed by 2-methyl-2-butene (10 eq) as a scavenger.

  • Oxidant: Add NaClO₂ (1.5 eq) slowly at 0°C.

  • Observation: Reaction completes in 1-2 hours.

  • Result: Quantitative conversion to 3-methoxy-4-(3-methoxypropoxy)benzoic acid.

    • Contrast:Isovanillin under these conditions may undergo competitive ring chlorination or oxidative coupling due to the electron-rich phenol ring.

Data Summary Table

ParameterMMPB (Ether)Isovanillin (Phenol)
Molecular Weight 224.25 g/mol 152.15 g/mol
Melting Point Low melting solid / Oil113-115 °C
Solubility (DCM) Excellent (>100 mg/mL)Moderate
Base Compatibility High (Compatible with NaH, BuLi)Low (Deprotonates immediately)
Metabolic Stability High (Phase I stable)Low (Phase II Glucuronidation)
Primary Application Late-stage Intermediate (e.g., Aliskiren analogs)Starting Material / Flavorant

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11218358, 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde. Link (Note: Reference provides physicochemical data for the regioisomer class relevant to MMPB).

  • BenchChem (2025). A Comparative Analysis of Isovanillin and Vanillin Interactions with Target Enzymes. Link (Source for Isovanillin metabolic inhibition data).

  • ChemicalBook. Isovanillin Product Properties and Safety Data. Link (Source for pKa and physical constants of Isovanillin).

  • Maibaum, J., et al. (2007). Renin Inhibitors: The Discovery of Aliskiren. Nature Reviews Drug Discovery.
  • LKT Labs. Aliskiren Hemifumarate Product Description. Link (Verification of the structural motif in pharmaceutical applications).

Sources

Spectroscopic Validation of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde: A Comparative Guide vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the spectroscopic validation of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde (Target), a functionalized vanillin derivative often employed as a linker intermediate in medicinal chemistry.

The synthesis typically involves the Williamson etherification of Vanillin with 1-Bromo-3-methoxypropane. The critical quality attribute (CQA) for this transformation is the complete consumption of the phenolic hydroxyl group and the correct installation of the alkoxy side chain.

Key Validation Markers:

  • IR: Disappearance of the broad phenolic O-H stretch (

    
    ).
    
  • 
    H NMR:  Appearance of a distinct triplet at 
    
    
    
    (Ar-O-CH
    
    
    -) and the resolution of two distinct methoxy signals (aromatic vs. aliphatic).

Synthetic Pathway & Structural Context[1][2]

Understanding the structural evolution is prerequisite to interpreting the spectra. The reaction replaces the acidic phenolic proton of Vanillin with a propyl-methoxy chain.

Reaction Scheme (Graphviz)

ReactionScheme Vanillin Vanillin (Precursor A) C8H8O3 Product 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde (Target) C12H16O4 Vanillin->Product SN2 Substitution Reagent 1-Bromo-3-methoxypropane (Precursor B) C4H9BrO Reagent->Product Base Base (K2CO3/DMF) Base->Product Promoter

Figure 1: Synthetic pathway via Williamson Ether Synthesis. The phenolic oxygen of Vanillin acts as the nucleophile attacking the alkyl bromide.

Comparative Spectroscopic Analysis

This section provides the definitive data to distinguish the product from its precursors.

Infrared Spectroscopy (FT-IR)

IR is the primary "quick-check" method for reaction completion.

FeatureVanillin (Precursor)Target ProductDiagnostic Significance
O-H Stretch Broad, 3200–3500 cm⁻¹ Absent Primary indicator of reaction completion. Persistence indicates unreacted Vanillin.
C=O Stretch ~1680 cm⁻¹ (Conjugated)~1680–1685 cm⁻¹Confirms the aldehyde functionality remains intact (no reduction/oxidation occurred).
C-O Ether 1260, 1030 cm⁻¹Enhanced bandsLess diagnostic due to overlap, but intensity increases in the fingerprint region.
Nuclear Magnetic Resonance ( H NMR)

NMR provides the structural proof. The key challenge is distinguishing the aromatic methoxy group (from Vanillin) from the aliphatic methoxy group (from the side chain).

Comparative Shift Table (Solvent: CDCl

)[1][2]
AssignmentVanillin [1]1-Bromo-3-methoxypropane [2]Target Product (Predicted/Observed)
CHO (Aldehyde) 9.81 (s, 1H) 9.83 (s, 1H)
Ar-OH (Phenol) 6.0–6.5 (s, 1H) ABSENT
Ar-H (Aromatic) 7.40–7.03 (m, 3H)7.45–6.98 (m, 3H) (Pattern shifts slightly due to alkylation)
Ar-O-CH

-
4.22 (t, 2H) (Diagnostic: Downfield shift from reagent)
-CH

- (Central)
2.15 (quint, 2H)2.10 (quint, 2H)
-CH

-OMe
3.53 (t, 2H)3.58 (t, 2H)
Ar-OCH

3.96 (s, 3H)3.92 (s, 3H) (Aromatic Methoxy)
Aliph-OCH

3.36 (s, 3H)3.35 (s, 3H) (Aliphatic Methoxy)
-CH

-Br
3.50 (t, 2H) ABSENT (Replaced by Ar-O bond)
Critical Analysis of Shifts:
  • The "Linker" Triplet: The most definitive proof of bond formation is the triplet at ~4.2 ppm . In the bromide precursor, the corresponding protons (-CH

    
    -Br) appear at 3.50 ppm . The shift downfield to 4.2 ppm is caused by the higher electronegativity of the phenoxy oxygen compared to bromine [3].
    
  • Methoxy Discrimination:

    • Aromatic OMe (~3.9 ppm): Deshielded by the aromatic ring.

    • Aliphatic OMe (~3.35 ppm): Typical position for an alkyl ether.

  • Phenolic Proton: If run in CDCl

    
    , the Vanillin OH is often broad or invisible depending on concentration/water content. To rigorously prove its absence, use DMSO-d
    
    
    
    , where the phenolic OH appears as a sharp singlet at ~9.0–10.0 ppm.

Experimental Protocols

Synthesis (Williamson Ether Protocol)

Standard Operating Procedure for Vanillin Alkylation.

  • Setup: Charge a round-bottom flask with Vanillin (1.0 eq) and Anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add Potassium Carbonate (

    
    , 1.5 eq). Stir at RT for 15 mins. The solution will turn yellow (phenolate formation).
    
  • Alkylation: Add 1-Bromo-3-methoxypropane (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water. Extract with Ethyl Acetate (3x).[3] Wash organics with 1M NaOH (to remove unreacted Vanillin) and Brine. Dry over MgSO

    
    .
    
Analytical Workflow (Decision Tree)

AnalysisWorkflow Start Crude Product Isolated IR_Check Step 1: FT-IR Analysis Start->IR_Check OH_Present Broad Peak @ 3400 cm-1? IR_Check->OH_Present Reprocess FAIL: Contains Vanillin. Wash with 1M NaOH. OH_Present->Reprocess Yes NMR_Check Step 2: 1H NMR (CDCl3) OH_Present->NMR_Check No Reprocess->IR_Check Linker_Check Triplet present @ 4.2 ppm? NMR_Check->Linker_Check Linker_Check->Reprocess No (Reaction Failed) Br_Check Triplet present @ 3.5 ppm (integrates > 2H total)? Linker_Check->Br_Check Yes Success PASS: Pure Product Br_Check->Success No Purify FAIL: Excess Reagent. Recrystallize/Column. Br_Check->Purify Yes

Figure 2: Analytical decision tree for product validation.

Troubleshooting & Impurities

ObservationRoot CauseRemediation
NMR: Triplet at 3.5 ppm is large Excess 1-Bromo-3-methoxypropane remains.The reagent is a liquid.[4][5] High vacuum drying or column chromatography is required.
NMR: Broad singlet > 6.0 ppm Unreacted Vanillin.Wash organic layer with 1M NaOH (Vanillin becomes water-soluble phenolate).
IR: OH stretch persists Wet solvent or Vanillin.Dry sample thoroughly. If peak persists, re-wash with base.
NMR: Aldehyde peak missing Cannizzaro reaction or oxidation (rare).Ensure reaction was not performed under strongly oxidative conditions or extreme basicity/heat.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for chemical shift prediction rules).
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 524551, 1-Bromo-3-methoxypropane. Retrieved February 7, 2026, from [Link]

Sources

peer-reviewed methods for the analysis of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 946670-72-0 | Molecular Formula: C₁₂H₁₆O₄ | MW: 224.25 g/mol [1][2]

Executive Summary: Strategic Analysis of Alkoxybenzaldehydes

In the high-stakes landscape of pharmaceutical intermediate analysis, 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde represents a critical structural motif, often serving as a precursor in the synthesis of tyrosine kinase inhibitors (TKIs) or specific gastrointestinal therapeutic agents.[1][2] Its structural core—an alkylated isovanillin derivative—presents unique analytical challenges:

  • Regio-isomerism: It must be chromatographically resolved from its isomer, 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (CAS 172900-75-3), a common byproduct depending on the starting material (Isovanillin vs. Vanillin).[1][2]

  • Oxidative Instability: Like most benzaldehydes, it is prone to autoxidation to the corresponding benzoic acid (3-methoxy-4-(3-methoxypropoxy)benzoic acid), necessitating stability-indicating methods.[1][2]

This guide provides a comparative technical analysis of the two primary peer-reviewed methodologies: Reverse-Phase HPLC (RP-HPLC) for purity assay and GC-MS for trace impurity profiling.[1][2]

Part 1: Comparative Analysis of Methodologies

The following table synthesizes performance metrics based on validated protocols for structurally homologous alkoxybenzaldehydes (e.g., Vanillin, Isovanillin, and their alkyl ethers).

FeatureMethod A: Stability-Indicating RP-HPLC Method B: Headspace/Direct GC-MS
Primary Application Purity Assay & Release Testing (>98% purity).[1][2]Trace Analysis (Genotoxic impurities, <1000 ppm).
Detection Principle UV-Vis Absorbance (230 nm / 280 nm).[1]Electron Ionization (EI) Mass Spectrometry.
Selectivity High for polar degradation products (Benzoic acids).High for volatile organic impurities (Solvents, reagents).
Limit of Quantitation ~0.5 µg/mL (Standard UV).~10–50 ng/mL (SIM Mode).
Throughput Moderate (15–25 min run time).High (10–15 min run time).
Critical Limitation Requires gradient optimization to separate regio-isomers.Thermal stress may induce degradation in the injector port.[2]
Expert Insight: Why RP-HPLC is the "Gold Standard"

While GC-MS offers superior sensitivity, RP-HPLC is the preferred method for this specific molecule .[1][2] The presence of the ether linkage and the aldehyde group makes the molecule moderately polar (LogP ~1.[2]5) and thermally sensitive. HPLC allows for the quantification of the non-volatile acid degradation product, which would otherwise require derivatization (e.g., silylation) to be seen in GC.

Part 2: Detailed Experimental Protocols

Protocol A: Stability-Indicating RP-HPLC Method (Recommended)

Objective: Separation of the target aldehyde from its regio-isomer and acid degradant.[1][2]

1. Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Rationale: A C18 stationary phase provides sufficient hydrophobic retention to separate the target from the more polar acid degradant.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp: 30°C.

  • Detection: UV at 280 nm (Selectivity) and 230 nm (Sensitivity).

    • Note: The benzaldehyde chromophore has a strong

      
       transition at ~280 nm.[2]
      
2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities elute)
15.01090Linear Gradient (Elution of Target)
18.01090Wash
18.19010Re-equilibration
3. Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Dissolve 25 mg of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde in 25 mL diluent (1000 µg/mL).

  • System Suitability: Resolution (

    
    ) between the target peak and the acid impurity must be > 2.0.
    
Protocol B: GC-MS for Trace Impurity Profiling

Objective: Identification of volatile precursors (e.g., 1-bromo-3-methoxypropane).[1][2]

1. Instrument Parameters
  • System: Agilent 7890B GC with 5977A MSD.

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

    • Caution: Ensure the liner is deactivated (glass wool) to prevent aldehyde adsorption/oxidation.

2. Temperature Program
  • Initial: 60°C (Hold 1 min).

  • Ramp: 20°C/min to 280°C.

  • Final: 280°C (Hold 5 min).

3. MS Detection
  • Source Temp: 230°C.

  • Scan Mode: Full Scan (40–400 amu) for identification; SIM for known impurities.

  • Key Fragment Ions (Predicted):

    • 
       224 (Molecular Ion 
      
      
      
      )[5]
    • 
       151 (Loss of methoxypropoxy chain, characteristic of alkoxybenzaldehydes).
      

Part 3: Visualization of Analytical Logic

Diagram 1: Analytical Decision Tree

This workflow illustrates the decision process for selecting the correct analytical technique based on the sample phase (Raw Material vs. Reaction Mixture).

AnalyticalDecisionTree Start Sample: 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde Goal Define Analytical Goal Start->Goal Purity Assay / Purity (>98%) Goal->Purity Trace Trace Impurities (<0.1%) Goal->Trace HPLC Method A: RP-HPLC (UV) Purity->HPLC Preferred GC Method B: GC-MS Trace->GC Preferred AcidImp Detect Acid Degradant HPLC->AcidImp IsoImp Detect Regio-Isomer HPLC->IsoImp Volatile Detect Solvents/Halides GC->Volatile

Caption: Decision matrix for selecting HPLC vs. GC based on the analytical requirement (Purity vs. Trace Impurity).

Diagram 2: Degradation & Separation Pathway

The primary challenge in analyzing this aldehyde is its oxidation.[2] The diagram below details the chemical relationship and chromatographic separation order.

SeparationPathway Aldehyde Target Aldehyde (Less Polar) Oxidation Air Oxidation Aldehyde->Oxidation Storage/Stress Column C18 Column Interaction Aldehyde->Column Strong Retention Acid Benzoic Acid Impurity (More Polar) Oxidation->Acid Acid->Column Weak Retention Elution Elution Order Column->Elution Result Elution->Aldehyde Elutes 2nd (RT ~12 min) Elution->Acid Elutes 1st (RT ~4 min)

Caption: Mechanistic view of the oxidative degradation pathway and the resulting Reverse-Phase elution order.

References

  • PubChem Compound Summary. (2025). 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (Isomer Reference).[1][2][5] National Center for Biotechnology Information. Retrieved from [Link][5]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol.[1][2] (Reference for phenolic ether separation on C18). Retrieved from [Link]

  • ResearchGate. (2014). Determination of Benzaldehyde Genotoxic Impurity in Drug Substances using HPLC. (Validation parameters for aldehyde analysis). Retrieved from [Link]

  • ChemWhat. (2024). CAS 946670-72-0 Registry Data.[1][2][6][7] Retrieved from [Link]

Sources

Comparative Stability Guide: Vanillin Ethers & Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice

In drug development and high-performance formulation, the stability of the vanillyl scaffold (4-hydroxy-3-methoxybenzyl moiety) is a critical determinant of shelf-life and bioavailability. While Vanillin is the natural standard, its reactive phenolic hydroxyl group makes it susceptible to rapid oxidative degradation and Phase II metabolic conjugation.

This guide compares Vanillin with its three primary ether derivatives used in medicinal chemistry:

  • Ethyl Vanillin: An ethoxy analog with enhanced potency and lipophilicity.

  • Veratraldehyde (Methyl Vanillin): A fully methylated ether, blocking the phenolic site.

  • Benzyl Vanillin: A bulky ether used primarily as a protecting group or hydrophobic scaffold.

Key Takeaway: For formulation stability against oxidation, Veratraldehyde is superior due to the capped phenol. For prodrug applications requiring eventual release of the active pharmacophore, Benzyl Vanillin offers a cleavable "mask," while Ethyl Vanillin serves as a more lipophilic, potent alternative to Vanillin with a similar metabolic profile.

Chemical Hierarchy & Structural Logic

The stability differences among these compounds are dictated by the substitution at the para-position (C4).

VanillinEthers cluster_0 Phenolic (Antioxidant/Unstable) cluster_1 Etherified (Stable/Prodrug) Vanillin Vanillin (4-OH, 3-OMe) Reactive Phenol EthylVanillin Ethyl Vanillin (4-OH, 3-OEt) Steric Bulk + Lipophilicity Vanillin->EthylVanillin Ethylation of 3-O (Analog) Veratraldehyde Veratraldehyde (3,4-diOMe) Blocked Phenol (Methyl Ether) Vanillin->Veratraldehyde Methylation of 4-OH BenzylVanillin Benzyl Vanillin (4-OBn, 3-OMe) Protecting Group / Cleavable Vanillin->BenzylVanillin Benzylation of 4-OH

Caption: Structural relationship between Vanillin and its ether derivatives. Red/Yellow nodes retain the free phenol (susceptible to oxidation); Green/Blue nodes are ether-protected.

Physicochemical Stability Profile

Thermal Stability

Thermogravimetric Analysis (TGA) reveals that the ether linkage significantly alters thermal endurance.

  • Vanillin: Stable in aqueous solution up to 250°C for 60 minutes [1]. However, in solid state, it begins to sublime/degrade near its melting point (~81°C).

  • Ethyl Vanillin: Exhibits similar thermal stability but lower volatility due to increased molecular weight.

  • Veratraldehyde: High thermal stability; lacks the hydrogen-bonding donor capability of the phenol, lowering its melting point compared to Vanillin but increasing stability against thermal oxidation.

Solubility & Lipophilicity (LogP)

Modifying the ether tail is the primary tool for tuning bioavailability (LogP).

CompoundStructureLogP (Approx.)Water Solubility (25°C)Application
Vanillin 4-OH, 3-OMe1.21~10 g/L (1%)Hydrophilic formulations
Ethyl Vanillin 4-OH, 3-OEt1.60< 10 g/L*Lipophilic formulations
Veratraldehyde 3,4-diOMe1.62Sparingly SolubleIntermediate / Scaffold
Benzyl Vanillin 4-OBn, 3-OMe~3.5InsolubleProdrug / Protection

*Note: While some sources cite Ethyl Vanillin as "more soluble" in specific contexts (e.g., hot water or alcohol blends), its higher LogP dictates lower intrinsic aqueous solubility compared to Vanillin.

Photostability & Discoloration

A major instability mode for Vanillin and Ethyl Vanillin is photodegradation and Schiff base formation .

  • Mechanism: The free phenolic hydroxyl group facilitates radical formation under UV light, leading to dimerization (divanillin) or oxidation to quinones, which appear brown.

  • Comparison:

    • Vanillin/Ethyl Vanillin:[1][2] High risk of browning in formulations (soaps, creams) and upon UV exposure.

    • Veratraldehyde:[3]Significantly improved photostability. Blocking the phenol prevents the formation of the phenoxy radical, the primary intermediate in the browning pathway.

Chemical Reactivity & Degradation Pathways[4][5][6]

Oxidative Stability

The primary degradation pathway is the oxidation of the aldehyde to the carboxylic acid (e.g., Vanillic Acid).

  • Vanillin & Ethyl Vanillin: The phenolic -OH acts as an antioxidant (radical scavenger). Paradoxically, this means the molecule sacrifices itself to oxidation.

    • Rate Constant (Vanillin + OH radical):

      
       [2].[4]
      
  • Veratraldehyde: Lacking the phenolic -OH, it is more resistant to oxidative degradation under ambient conditions, though the aldehyde group remains susceptible to autoxidation if not stored under inert gas.

Hydrolytic Stability (Cleavage Profile)

For drug design, knowing when the ether bond breaks is vital.

Linkage TypeCompoundAcid StabilityBase StabilityCleavage Condition
Aryl-Methyl Ether VeratraldehydeHigh High Strong Lewis Acid (BBr3)
Aryl-Ethyl Ether Ethyl Vanillin*High High Strong Lewis Acid (BBr3)
Aryl-Benzyl Ether Benzyl VanillinLow High Hydrogenolysis (

) or Strong Acid

*Refers to the 3-ethoxy ether bond.

Degradation Vanillin Vanillin VanillicAcid Vanillic Acid (Inactive) Vanillin->VanillicAcid Rapid Oxidation (Air/Enzymatic) Veratraldehyde Veratraldehyde VeratricAcid Veratric Acid Veratraldehyde->VeratricAcid Slow Oxidation Radical Free Radicals (OH•) Radical->Vanillin Scavenging (Degrades Vanillin) Radical->Veratraldehyde No Reaction (Stable)

Caption: Oxidation pathways. Vanillin degrades rapidly while scavenging radicals; Veratraldehyde resists radical attack but slowly oxidizes at the aldehyde.

Biological Stability (ADME)

In a biological system (microsomes/hepatocytes), stability is defined by metabolic clearance.[5]

  • Vanillin: Rapidly metabolized by Phase II enzymes (UDP-glucuronosyltransferases) at the 4-OH position. Short half-life (

    
    ).
    
  • Veratraldehyde: "Metabolically Stable" against direct conjugation. Must undergo Phase I oxidative demethylation (CYP450) to expose the phenol before conjugation can occur. This significantly extends the half-life .

  • Benzyl Vanillin: Acts as a prodrug. The benzyl group is cleaved (often via oxidation or specific hydrolases) to release the active Vanillin moiety.

Experimental Protocols

Protocol A: Accelerated Oxidative Stability Testing

Use this to compare shelf-life of formulations containing Vanillin vs. Veratraldehyde.

  • Preparation: Dissolve test compound (10 mM) in phosphate buffer (pH 7.4) with 1% acetonitrile.

  • Stressing: Incubate samples at 40°C and 60°C in open vials (exposed to air) or under UV light (for photostability).

  • Sampling: Aliquot 100 µL at T=0, 24h, 48h, and 72h.

  • Quenching: Add 100 µL cold methanol to stop reactions.

  • Analysis: Analyze via HPLC-UV (280 nm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Metric: Plot % Remaining vs. Time. Calculate degradation rate constant (

      
      ).
      
Protocol B: In Vitro Microsomal Stability

Use this to assess metabolic clearance in drug discovery.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction: Pre-incubate HLM with test compound (1 µM) for 5 min at 37°C.

  • Initiation: Add NADPH (1 mM) to start Phase I metabolism. (Optional: Add UDPGA for Phase II).

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Termination: Add ice-cold acetonitrile containing Internal Standard (IS).

  • Calculation:

    
    
    Expectation: Veratraldehyde will show lower 
    
    
    
    (higher stability) than Vanillin in Phase II-active systems.

References

  • National Institutes of Health (NIH). (2020). Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions.[6][7]Link

  • American Chemical Society (ACS). (2025).[4] The Role of Functional Groups in the Atmospheric Oxidation of Vanillin: Mechanism and Kinetic Study.Link

  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.Link

  • Protocol.io. (2024).[8] Microsomal stability assay for human and mouse liver microsomes.[8]Link

  • ChemicalBook. (2025). 4-Benzyloxy-3-methoxybenzaldehyde Properties and Safety.[9][10]Link

Sources

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